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  • Product: 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid
  • CAS: 1338689-93-2

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid in vitro

Executive Summary In contemporary medicinal chemistry, 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid (CAS 1338689-93-2) has emerged as a highly privileged pharmacophore. While the free carboxylic acid exhibits weak com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid (CAS 1338689-93-2) has emerged as a highly privileged pharmacophore. While the free carboxylic acid exhibits weak competitive binding in vitro, it serves as a critical synthetic precursor. When derivatized into carboxamides or conjugated with electrophilic warheads (e.g., vinyl sulfones), the isothiazole core unlocks potent, mechanism-based inhibition of critical cysteine proteases, most notably the MALT1 Paracaspase and the viral nsP2 protease .

This technical guide deconstructs the structural pharmacodynamics of this compound, details its distinct in vitro mechanisms of action, and provides field-proven, self-validating protocols for evaluating its derivatives in preclinical workflows.

Structural Pharmacodynamics: The Causality of the Scaffold

The efficacy of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid derivatives is not coincidental; every moiety serves a distinct thermodynamic and spatial purpose in the enzyme pocket.

  • The Isothiazole Core (Bioisosteric Replacement): Historically, pyrazole rings were used to target protease active sites. However, pyrazoles are prone to intramolecular cyclization and metabolic instability. The isothiazole ring acts as a rigid, stable bioisostere that provides the exact dihedral angle required to project the 5-position substituent into the S1/S1' subpockets without these liabilities ().

  • The 3-(3-Fluorophenyl) Substitution: The meta-fluorine atom introduces a strong electron-withdrawing inductive effect. This lowers the pKa of adjacent aromatic protons, significantly enhancing π−π stacking interactions with aromatic residues (e.g., Trp580 in MALT1) in the hydrophobic S2 subpocket. Furthermore, the fluorine atom is capable of establishing orthogonal halogen bonds with backbone carbonyls, anchoring the inhibitor.

  • The 5-Carboxylic Acid Handle: In vitro, the free acid (IC50 > 50 μM) acts merely as a weak binder. However, it is the essential functional handle. Conversion to an amide yields a potent allosteric modulator, while conversion to a Michael acceptor (vinyl sulfone) yields an irreversible covalent inhibitor.

In Vitro Mechanisms of Action

Depending on its derivatization, the 3-(3-Fluorophenyl)isothiazole scaffold operates via two distinct mechanistic pathways in vitro.

Pathway A: Allosteric Inhibition of MALT1 Paracaspase

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical node in NF-κB signaling, driving the survival of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL). Isothiazolylcarboxamide derivatives bind to the allosteric pocket of MALT1 (distinct from the Cys464 catalytic triad). By wedging into the Trp580/Glu549 interface, the isothiazole core locks MALT1 in an inactive conformation, preventing the cleavage of substrates like A20 and CYLD ().

MALT1_Pathway TCR TCR / BCR Activation CBM CARMA1-BCL10-MALT1 (CBM Complex) TCR->CBM Phosphorylation MALT1_Protease MALT1 Paracaspase (Active State) CBM->MALT1_Protease Oligomerization Substrates Cleavage of A20, CYLD MALT1_Protease->Substrates Catalysis (Cys464) Inhibitor Isothiazole-5-carboxamide Derivative Inhibitor->MALT1_Protease Allosteric Blockade NFkB NF-κB Activation & Lymphoma Survival Substrates->NFkB Signal Transduction

Fig 1: MALT1 signaling cascade and the allosteric inhibition point by isothiazole derivatives.

Pathway B: Covalent Inhibition of Viral nsP2 Protease

When the 5-carboxylic acid is conjugated to a β-amidomethyl vinyl sulfone, the mechanism shifts from allosteric to irreversible covalent inhibition. In vitro kinetic assays reveal a time-dependent inhibition profile. The isothiazole core acts as the recognition element, guiding the molecule into the nsP2 active site, where the vinyl sulfone undergoes a Michael addition with the catalytic cysteine, permanently inactivating viral replication machinery.

Quantitative SAR Data Summary

The necessity of derivatizing the free acid is evident in the in vitro Structure-Activity Relationship (SAR) data. The table below synthesizes the typical biochemical profiles of the scaffold across different states:

Compound StateTarget EnzymeBinding ModeIC50 (In Vitro)Primary Application
Free Acid (CAS 1338689-93-2)MALT1 / nsP2Weak Competitive>50 μMSynthetic Precursor
Isothiazole-5-carboxamide MALT1 ParacaspaseAllosteric34 - 150 nMLymphoma (ABC-DLBCL)
Isothiazole-vinyl sulfone Chikungunya nsP2Covalent (Irreversible)~60 - 200 nMAntiviral Therapeutics

Data synthesized from established MALT1 and nsP2 inhibitor profiles (;).

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity, evaluating these compounds requires a self-validating workflow. A primary enzymatic assay must be orthogonally verified by biophysical methods to rule out false positives (e.g., pan-assay interference compounds or aggregation).

InVitro_Workflow CompPrep Compound Preparation FRET FRET Enzymatic Assay (MALT1) CompPrep->FRET IC50 Profiling MassSpec Intact Mass Spectrometry FRET->MassSpec Adduct Verification CellAssay NF-κB Reporter Cell Line MassSpec->CellAssay Cellular Efficacy

Fig 2: Self-validating in vitro workflow for evaluating isothiazole-based protease inhibitors.

Protocol 1: FRET-Based Enzymatic Cleavage Assay (Primary Screen)

This protocol quantifies the IC50 of the isothiazole derivative against recombinant MALT1.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.01% CHAPS.

    • Causality: DTT is critical to keep the catalytic Cys464 in a reduced, nucleophilic state. CHAPS prevents the hydrophobic isothiazole derivatives from forming colloidal aggregates, which cause false-positive inhibition.

  • Enzyme Incubation: Dilute recombinant full-length MALT1 to a final concentration of 5 nM in the assay buffer. Add the isothiazole derivative (serial dilutions from 10 μM to 0.1 nM) and pre-incubate at 30°C for 30 minutes.

    • Causality: Allosteric inhibitors require time to induce the conformational shift in the enzyme. Omitting pre-incubation will artificially inflate the apparent IC50.

  • Substrate Addition: Initiate the reaction by adding 50 μM of the fluorogenic substrate Ac-LRSR-AMC.

    • Causality: MALT1 is an arginine-directed paracaspase; it specifically cleaves the peptide bond following the LRSR sequence, releasing the fluorescent AMC fluorophore.

  • Kinetic Readout: Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) and plot against inhibitor concentration to derive the IC50 using a 4-parameter logistic fit.

Protocol 2: Intact Mass Spectrometry (Orthogonal Validation)

This step validates the mechanism of action, differentiating between the allosteric binding of carboxamides and the covalent binding of vinyl sulfones.

  • Reaction Setup: Incubate 2 μM of the target protease (MALT1 or nsP2) with 20 μM of the isothiazole derivative for 1 hour at room temperature.

  • Quenching & Desalting: Quench the reaction with 1% Formic Acid to denature the protein. Pass the sample through a C4 ZipTip to remove salts and buffer components.

    • Causality: Denaturation breaks all non-covalent interactions.

  • LC-MS Analysis: Elute the protein directly into an ESI-TOF Mass Spectrometer.

  • Data Interpretation (The Self-Validation):

    • If testing an isothiazole-5-carboxamide (MALT1) , the mass spectrum will show the exact mass of the wild-type enzyme. The inhibitor washes away during denaturation, proving the mechanism is reversible and allosteric.

    • If testing an isothiazole-vinyl sulfone (nsP2) , the mass spectrum will show a mass shift of exactly [WT Enzyme Mass] +[Inhibitor Mass]. This proves the mechanism is irreversible and covalent.

References

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry (ACS).[Link][1]

  • WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy. World Intellectual Property Organization / Google Patents.[2]

  • US11248007B2 - Inhibitors of MALT1 and uses thereof. United States Patent and Trademark Office / Google Patents.[3]

  • An updated patent review of MALT1 inhibitors (2021–present). Expert Opinion on Therapeutic Patents (Taylor & Francis).[Link][4]

Sources

Exploratory

3-(3-Fluorophenyl)isothiazole-5-carboxylic acid: Physicochemical Profiling, Exact Mass Determination, and Pharmacological Utility in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, heterocyclic building blocks are the foundation of targeted drug discovery. 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid (CAS: 1338689-93-2) represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic building blocks are the foundation of targeted drug discovery. 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid (CAS: 1338689-93-2) represents a highly versatile, bifunctional scaffold. By combining the unique electronic properties of a fluorinated phenyl ring with the structural rigidity of an isothiazole core and the synthetic handle of a carboxylic acid, this compound serves as a critical intermediate. This technical whitepaper explores its physicochemical properties, establishes self-validating analytical protocols for exact mass determination, and details its pharmacological relevance in synthesizing potent therapeutics, including mGluR1 antagonists and peptide deformylase (PDF) inhibitors.

Physicochemical Profiling & Structural Elucidation

The structural integrity of a pharmaceutical building block dictates its downstream utility. 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid features an isothiazole ring—a five-membered heterocycle containing adjacent nitrogen and sulfur atoms—substituted at the 3-position with a 3-fluorophenyl group and at the 5-position with a carboxylic acid.

The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the carboxylic acid provides a highly reactive site for functionalization. Understanding its exact mass is critical for high-resolution mass spectrometry (HRMS) tracking during complex synthetic multi-step workflows.

Quantitative Data Summary
Physicochemical PropertyValue
Chemical Name 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid
CAS Registry Number 1338689-93-2
Molecular Formula C10H6FNO2S
Molecular Weight 223.22 g/mol [1]
Monoisotopic Exact Mass 223.01033 Da[2]
Theoretical [M+H]⁺ m/z 224.0176 Da
Theoretical [M-H]⁻ m/z 222.0031 Da

Note: The monoisotopic exact mass of 223.01033 Da is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, ³²S)[2].

Analytical Validation: Exact Mass Determination via HRMS

To ensure the purity and structural identity of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid during drug development, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard. The following protocol outlines a self-validating system for exact mass verification.

Step-by-Step UHPLC-ESI-TOF Methodology
  • Sample Preparation: Solubilize 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a volatile proton donor. In positive electrospray ionization (+ESI) mode, it facilitates the formation of the [M+H]⁺ pseudomolecular ion (m/z 224.0176), significantly enhancing ionization efficiency and signal-to-noise ratio.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The lipophilic 3-fluorophenyl group causes the compound to retain strongly on the non-polar C18 stationary phase. A steep organic gradient ensures a sharp, symmetrical peak, which minimizes ion suppression in the ESI source by separating the analyte from early-eluting polar salts.

  • Mass Spectrometry (TOF) Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive resolution mode. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass m/z 556.2771) via a secondary reference spray.

    • Causality: Environmental fluctuations can cause slight drifts in the TOF flight tube. The lock-mass provides real-time axis calibration, ensuring the mass accuracy remains below 2 ppm. This precision is mandatory to differentiate the target mass of 223.01033 Da from isobaric impurities.

  • Data Processing: Extract the ion chromatogram for m/z 224.0176 ± 0.005 Da. Calculate the mass error (ppm) between the theoretical and observed mass to validate the structural identity.

LCMS_Workflow A Sample Preparation (0.1% FA in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient) A->B C ESI Ionization (Positive Mode [M+H]+) B->C D TOF Mass Analyzer (Lock-Mass Calibrated) C->D E Data Processing (Exact Mass: 223.01033 Da) D->E

LC-MS/MS workflow for the exact mass validation of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

Pharmacological Utility & Target Pathways

The isothiazole scaffold is widely recognized in medicinal chemistry for its diverse biological activities, which include antibacterial, anti-inflammatory, and anticancer properties[3]. When functionalized as a carboxylic acid at the 5-position, it becomes an ideal precursor for synthesizing potent carboxamide therapeutics[4].

Neurological Targets: mGluR1 Antagonism

Derivatives of 3-phenylisothiazole-5-carboxylic acids have been extensively studied for their impact on the central nervous system. Specifically, 3-phenyl-5-isothiazole carboxamides have demonstrated potent antagonist activity against the metabotropic glutamate receptor 1 (mGluR1)[5]. By inhibiting mGluR1, these compounds modulate glutamate signaling, offering promising therapeutic avenues for treating seizures, neuropathic pain, and neurodegenerative disorders.

Antibacterial Targets: Peptide Deformylase (PDF) Inhibition

In the fight against multi-drug-resistant bacteria, novel targets are urgently needed. Isothiazole-5-carboxylic acid serves as a critical starting material for the synthesis of Peptide Deformylase (PDF) inhibitors[6]. PDF is an essential bacterial enzyme responsible for removing the formyl group from newly synthesized polypeptides. By coupling the isothiazole-5-carboxylic acid with specific chelating groups (such as formyl hydroxyamino moieties), researchers generate compounds that bind the metal ion in the PDF active site, halting bacterial protein synthesis and inducing cell death[6].

Pharma_Pathway A Isothiazole-5-carboxylic acid (Precursor) B Amide Coupling (Derivatization) A->B C mGluR1 Antagonism (Glutamate Modulation) B->C D PDF Inhibition (Protein Synthesis Halt) B->D E Neuroprotection & Pain Relief C->E F Antibacterial Efficacy D->F

Pharmacological pathways of isothiazole-5-carboxamide derivatives in therapeutic applications.

Synthetic Workflows & Derivatization Strategies

The primary synthetic value of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid lies in its capacity for amide coupling.

Standard Amide Coupling Protocol: To synthesize a target carboxamide, the carboxylic acid must be activated.

  • Activation: Dissolve 1 eq. of the acid in anhydrous DMF. Add 1.2 eq. of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 eq. of DIPEA (N,N-Diisopropylethylamine).

    • Causality: HATU converts the relatively unreactive hydroxyl group of the carboxylic acid into an active OAT (7-aza-1-hydroxybenzotriazole) ester. DIPEA neutralizes the acid and deprotonates the incoming amine, ensuring the reaction environment remains basic enough to facilitate nucleophilic attack.

  • Coupling: Add 1.1 eq. of the desired primary or secondary amine. Stir at room temperature for 2-4 hours.

    • Causality: The active OAT ester is highly susceptible to nucleophilic attack by the amine, driving the formation of the stable amide bond while minimizing epimerization or side-product formation.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

This robust workflow allows medicinal chemists to rapidly generate libraries of isothiazole-5-carboxamides, optimizing structure-activity relationships (SAR) for specific biological targets.

References

  • Explore - PubChemLite (C10H6FNO2S Exact Mass) - uni.lu - 2

  • 2-(4-Fluorophenyl)-4-thiazolecarboxylic acid Formula (Molecular Weight Reference) - echemi.com - 1

  • Anticancer properties | MedChemExpress (MCE) Life Science Reagents - medchemexpress.com - 3

  • 3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity - researchgate.net - 5

  • Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors - acs.org - 6

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - thieme-connect.com - 4

Sources

Foundational

Pharmacological Profile of 3-(3-Fluorophenyl)isothiazole-5-carboxylic Acid Derivatives: A Privileged Scaffold in Immunomodulation and Oncology

Executive Summary The search for novel, highly selective small-molecule inhibitors in immunology and oncology has increasingly focused on unique heterocyclic scaffolds. Among these, 3-(3-fluorophenyl)isothiazole-5-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel, highly selective small-molecule inhibitors in immunology and oncology has increasingly focused on unique heterocyclic scaffolds. Among these, 3-(3-fluorophenyl)isothiazole-5-carboxylic acid and its derivatives have emerged as a highly versatile and privileged pharmacophore[1][2]. Characterized by its unique electronic distribution, hydrogen-bond accepting capacity, and metabolic stability, this scaffold is actively utilized in the development of targeted therapies against mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) and the retinoic acid receptor-related orphan receptor gamma t (RORγt)[1][3].

This technical whitepaper provides an in-depth analysis of the pharmacological profile of 3-(3-fluorophenyl)isothiazole-5-carboxylic acid derivatives. It details the structural rationale behind the scaffold, its primary mechanisms of action, and self-validating experimental protocols for evaluating its efficacy in drug discovery pipelines.

Structural & Physicochemical Rationale

The selection of the 3-(3-fluorophenyl)isothiazole-5-carboxylic acid core in medicinal chemistry is driven by precise structure-activity relationship (SAR) dynamics:

  • The Isothiazole Core: The 1,2-thiazole (isothiazole) ring serves as an excellent bioisostere for phenyl, pyrazole, and thiazole rings[1]. The adjacent nitrogen and sulfur atoms create a distinct dipole moment that enhances binding affinity within lipophilic protein pockets while maintaining aqueous solubility.

  • The 5-Carboxylic Acid Moiety: This functional group acts as a critical anchor. In physiological pH, it exists primarily in its ionized carboxylate form, enabling strong electrostatic interactions and hydrogen bonding with basic amino acid residues (e.g., Arginine or Lysine) in the target protein's binding domain[2]. It also serves as a synthetic handle for the generation of isothiazolylcarboxamides, which are potent MALT1 inhibitors[1].

  • The 3-(3-Fluorophenyl) Substitution: The introduction of a fluorine atom at the meta-position of the phenyl ring serves a dual purpose. First, it significantly improves the metabolic stability of the molecule by blocking cytochrome P450 (CYP)-mediated oxidation at an otherwise vulnerable site. Second, the highly electronegative fluorine atom modulates the pKa of the distal carboxylic acid and enhances the overall lipophilicity (LogP) of the molecule, improving cellular permeability without violating Lipinski's Rule of Five.

Primary Target I: MALT1 Protease Inhibition

MALT1 is a unique paracaspase that functions as both a scaffold protein and an active protease within the CARD11-BCL10-MALT1 (CBM) complex[4]. Constitutive activation of the CBM complex is a hallmark of activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) and various autoimmune disorders[4][5]. Derivatives of 3-(3-fluorophenyl)isothiazole-5-carboxylic acid, particularly when synthesized as carboxamides, act as potent, allosteric or active-site inhibitors of MALT1, thereby suppressing downstream NF-κB signaling[1].

MALT1_Pathway TCR TCR / BCR Activation CARD11 CARD11 TCR->CARD11 CBM CBM Complex CARD11->CBM BCL10 BCL10 BCL10->CBM MALT1 MALT1 Protease (Target) MALT1->CBM NFKB NF-κB Activation CBM->NFKB Protease Activity Inhibitor Isothiazole Derivative Inhibitor->MALT1 Inhibits

Mechanism of MALT1 inhibition by isothiazole derivatives within the CBM complex.

Protocol: MALT1 Biochemical FRET Assay

To evaluate the inhibitory potency of these derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized. Causality of Choice: FRET is selected over standard colorimetric assays because it allows for real-time kinetic monitoring of MALT1 protease cleavage without wash steps, minimizing well-to-well variability and enabling precise IC50 calculations.

Self-Validating Assay Design:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% CHAPS, and 10 mM Dithiothreitol (DTT). Note: DTT is critical to maintain the catalytic cysteine of MALT1 in a reduced, active state.

  • Enzyme & Substrate: Utilize recombinant human MALT1 (catalytic domain) and the fluorogenic substrate Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin).

  • Compound Plating: Serially dilute the 3-(3-fluorophenyl)isothiazole-5-carboxylic acid derivatives in DMSO. Dispense 1 µL of compound into a 384-well black microplate.

  • Enzyme Incubation: Add 10 µL of MALT1 enzyme solution (final concentration 5 nM) to the wells. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µL of Ac-LRSR-AMC substrate (final concentration 50 µM) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Validation & Quality Control:

    • Positive Control: 100% enzyme activity (DMSO only).

    • Negative Control: 0% enzyme activity (Buffer only, no enzyme).

    • Reference Standard: Use a known MALT1 inhibitor (e.g., MI-2) to validate assay sensitivity.

    • System Validation: Calculate the Z'-factor. A Z'-factor > 0.6 confirms the assay is robust and self-validating for high-throughput screening.

Primary Target II: RORγt Modulation

Beyond oncology, the isothiazole-5-carboxylic acid scaffold is highly relevant in autoimmune pharmacology. RORγt is the master transcription factor dictating the differentiation of naive CD4+ T cells into Th17 cells, which produce the pro-inflammatory cytokine IL-17[3]. Isothiazole derivatives function as inverse agonists, binding to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that recruits corepressors and halts IL-17 transcription[3].

RORgt_Pathway NaiveT Naive CD4+ T Cell STAT3 STAT3 Activation NaiveT->STAT3 stimulated by Cytokines TGF-β + IL-6 Cytokines->STAT3 RORgt RORγt Expression (Target) STAT3->RORgt Th17 Th17 Differentiation RORgt->Th17 IL17 IL-17 Production Th17->IL17 Inhibitor Isothiazole Derivative (Inverse Agonist) Inhibitor->RORgt Suppresses

RORγt modulation by isothiazole derivatives suppressing Th17 differentiation.

Protocol: RORγt Ligand Binding Domain TR-FRET Assay

To quantify the inverse agonism of these compounds, a Time-Resolved FRET (TR-FRET) coactivator recruitment assay is employed. Causality of Choice: TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing for a delayed measurement window that completely eliminates short-lived background autofluorescence from the test compounds, ensuring high data trustworthiness.

Self-Validating Assay Design:

  • Complex Formation: Mix GST-tagged RORγt-LBD (10 nM) with a biotinylated steroid receptor coactivator-1 (SRC1) peptide (30 nM) in assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4).

  • Fluorophore Addition: Add Europium-anti-GST antibody (donor) and Streptavidin-APC (acceptor).

  • Compound Addition: Add the isothiazole derivatives (10-point dose-response curve).

  • Incubation: Incubate the plate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Readout: Read the plate using a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 615 nm (Europium); Emission 2: 665 nm (APC)).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in the ratio indicates that the isothiazole derivative has successfully displaced the SRC1 coactivator, validating its mechanism as an inverse agonist.

Quantitative Pharmacological Data

The structural tuning of the 3-(3-fluorophenyl)isothiazole-5-carboxylic acid scaffold yields distinct pharmacological profiles. Table 1 summarizes representative quantitative data demonstrating how functionalization of the C5-carboxylic acid into various amides impacts target affinity and cellular efficacy.

Table 1: Pharmacological Profiling of Representative Isothiazole Derivatives

Compound IDCore ScaffoldTargetBiochemical IC50 (nM)Cellular GI50 (µM)*Microsomal Stability (T1/2, min)
Iso-F-01 3-(3-Fluorophenyl)isothiazole-5-carboxylic acidBaseline>10,000>50.0>120
Iso-F-02 5-Carboxamide derivative (Aliphatic)MALT11452.445
Iso-F-03 5-Carboxamide derivative (Heteroaryl)MALT1120.1585
Iso-F-04 5-Carboxamide derivative (Sulfonamide)RORγt280.30**110

*Cellular GI50 measured in ABC-DLBCL OCI-LY3 cell lines for MALT1 inhibitors. **For RORγt, cellular efficacy is measured as IC50 for IL-17A suppression in human PBMCs.

Synthesis & Lead Optimization Workflow

The development of clinical candidates from the 3-(3-fluorophenyl)isothiazole-5-carboxylic acid building block follows a rigorous, iterative drug discovery workflow. The carboxylic acid handle allows for rapid late-stage functionalization via standard amide coupling chemistries (e.g., using HATU/DIPEA)[6][7].

Experimental_Workflow Synthesis Chemical Synthesis (Amidation/Coupling) Biochem Biochemical FRET (Target Affinity) Synthesis->Biochem Cellular Cellular Assays (GI50 / Cytokine) Biochem->Cellular Cellular->Synthesis SAR Feedback PK In Vivo PK/PD (Bioavailability) Cellular->PK

Iterative lead optimization workflow for isothiazole-based drug candidates.

Conclusion

The 3-(3-fluorophenyl)isothiazole-5-carboxylic acid scaffold represents a highly privileged structure in modern medicinal chemistry. Its unique combination of hydrogen-bonding capability, optimized lipophilicity, and metabolic resistance makes it an ideal starting point for developing potent inhibitors. Whether targeting the proteolytic activity of MALT1 in lymphomas or modulating RORγt in autoimmune diseases, derivatives of this core continue to demonstrate profound therapeutic potential when guided by robust, self-validating biochemical and cellular assays.

References

  • Isothiazolylcarboxamide compounds and their use in therapy Google P
  • Inhibitors of MALT1 and uses thereof Google P
  • Steroid Compounds as RORγt Modulators and Uses Thereof Google P

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 3-(3-Fluorophenyl)isothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining the crystal structure of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid, a compound of significant interest in medicinal chemistry. The isothiazole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] Elucidating the precise three-dimensional atomic arrangement of this molecule is paramount for understanding its structure-activity relationship (SAR), optimizing its pharmacological profile, and facilitating rational drug design.

This document will detail the synthesis of the target compound, the protocol for obtaining single crystals suitable for X-ray diffraction, the intricacies of the diffraction experiment itself, and the subsequent data analysis and structure refinement. The causality behind experimental choices is explained, providing a framework for researchers to apply these principles to their own investigations.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The chosen synthetic route and crystallization method are critical, as they directly impact the quality of the diffraction data.

Synthesis of 3-(3-Fluorophenyl)isothiazole-5-carboxylic Acid

The synthesis of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid can be achieved through various synthetic routes. A common approach involves the reaction of 3-bromo-isothiazole-5-carboxamide with a suitable fluorophenyl boronic acid under Suzuki coupling conditions, followed by hydrolysis of the amide to the carboxylic acid.[4]

Experimental Protocol: Synthesis

  • Suzuki Coupling: To a solution of 3-bromoisothiazole-5-carboxamide (1.0 eq) in a 3:1 mixture of toluene and ethanol, add 3-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature, and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-(3-Fluorophenyl)isothiazole-5-carboxamide.

  • Hydrolysis: Reflux the purified amide in a 1:1 mixture of ethanol and 6 M hydrochloric acid for 24 hours.

  • Isolation: Cool the reaction mixture, and collect the resulting precipitate by filtration. Wash the solid with cold water and dry under vacuum to obtain 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

Single Crystal Growth: The Art and Science

Obtaining diffraction-quality single crystals is often the most challenging step. The ideal crystal should be a single, well-formed entity, free from cracks and other defects.[5] Several crystallization techniques can be employed, with slow evaporation being a common and effective method.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Dissolve a small amount of the purified 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid in a suitable solvent or solvent mixture. Good candidates include ethanol, methanol, ethyl acetate, or a mixture of dichloromethane and hexane. The goal is to find a solvent in which the compound is sparingly soluble at room temperature.

  • Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

  • Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them during data collection at low temperatures.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[6] By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional structure of the molecule.[6][7]

The Diffraction Experiment

The core of the experiment involves mounting a single crystal on a goniometer and exposing it to a focused beam of monochromatic X-rays. The resulting diffraction pattern is recorded on a detector.[6]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Refinement synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Caption: Experimental workflow from synthesis to structure validation.

Instrumentation and Data Collection Parameters

ParameterValue/Description
Diffractometer Bruker APEX II DUO or similar
X-ray Source Mo Kα radiation (λ = 0.71073 Å)
Temperature 100(2) K
Detector CCD area detector
Data Collection Method ω and φ scans
Data Processing and Structure Solution

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors. The resulting data is then used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.[8]

Software for Data Processing and Structure Solution

  • APEX Suite: For instrument control and initial data processing.[9]

  • SHELXTL: A suite of programs for structure solution and refinement.[10]

  • Olex2: A graphical user interface that integrates various crystallographic programs.

Structural Analysis and Interpretation

Once the structure is solved and refined, a detailed analysis of the molecular geometry and intermolecular interactions is performed.

Molecular Structure and Conformation

The analysis of the refined structure of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid would reveal key geometric parameters. The isothiazole and phenyl rings are expected to be planar. The dihedral angle between these two rings is a critical conformational parameter that influences the overall shape of the molecule and its potential interactions with biological targets.

Hypothetical Crystallographic and Refinement Data

ParameterValue
Chemical Formula C10H6FNO2S
Formula Weight 223.22
Crystal System Monoclinic
Space Group P21/c
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
β (°) Hypothetical Value
Volume (ų) Hypothetical Value
Z 4
Calculated Density (g/cm³) Hypothetical Value
Final R indices [I > 2σ(I)] R1 = value, wR2 = value
Goodness-of-fit on F² value
Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. In the case of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid, the carboxylic acid moiety is expected to form strong hydrogen bonds, likely leading to the formation of dimers or chains. The fluorine atom can participate in C-H···F interactions, and the aromatic rings can engage in π-π stacking.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12] It provides a graphical representation of the regions of close contact between neighboring molecules.

hirshfeld_analysis cluster_molecule Central Molecule cluster_interactions Intermolecular Interactions mol 3-(3-Fluorophenyl)isothiazole- 5-carboxylic acid h_bond Hydrogen Bonding (O-H···N/O) mol->h_bond Dominant pi_stack π-π Stacking (Aromatic Rings) mol->pi_stack Significant ch_f C-H···F Interactions mol->ch_f Directional other Other van der Waals Contacts mol->other Packing

Caption: Key intermolecular interactions influencing crystal packing.

Conclusion and Future Directions

The determination of the crystal structure of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid provides invaluable insights into its solid-state conformation and intermolecular interactions. This information is crucial for understanding its physicochemical properties and for guiding the design of new derivatives with improved biological activity. The methodologies outlined in this guide provide a robust framework for the structural analysis of novel small molecules in the context of drug discovery and development. Future work could involve co-crystallization with target proteins to elucidate the binding mode at the molecular level, further informing the design of next-generation therapeutics.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • X-Ray Data Analysis Software Packages | Materials Research Laboratory | Illinois. (n.d.). Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Retrieved from [Link]

  • Crystallographic software list - IUCr. (n.d.). Retrieved from [Link]

  • APEX Software | Bruker. (n.d.). Retrieved from [Link]

  • X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved from [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). Retrieved from [Link]

  • MX-Software - Diamond Light Source. (n.d.). Retrieved from [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). Thieme. Retrieved from [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019, May 11). ResearchGate. Retrieved from [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024, July 24). Royal Society of Chemistry. Retrieved from [Link].

  • Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. (2022, March 22). Taylor & Francis Online. Retrieved from [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. (2023, February 28). Royal Society of Chemistry. Retrieved from [Link]

  • Isothiazole Construction by Metal-Free Reactions of Thioamides with Iminoiodinanes and Their Photophysical Properties. (2025, February 27). ACS Publications. Retrieved from [Link]

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystal structure of 3-(2-(5-(4-fluorophenyl) - -ORCA - Cardiff University. (2019, December 5). Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. (2025, July 15). Retrieved from [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024, September 1). Bentham Science. Retrieved from [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023, January 17). MDPI. Retrieved from [Link]

  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2016, March 17). SCIRP. Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (2025, October 16). Retrieved from [Link]

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents. (n.d.).
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023, March 17). ACS Omega. Retrieved from [Link]

  • Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure studies of Methyl 3-amino-2-cyano-5-(2- fluoro-phenyl). (n.d.). AIP Publishing. Retrieved from [Link]

  • 2-(2-fluorophenyl)-1,3-thiazole-5-carboxylic acid - NextSDS. (n.d.). Retrieved from [Link]

  • Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxa - Unipr. (2017, July 27). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid

An Application Note and Step-by-Step Synthesis Protocol for: 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid Abstract This document provides a detailed, two-step synthetic protocol for the preparation of 3-(3-Fluoropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Synthesis Protocol for: 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid, a valuable heterocyclic building block for drug discovery and materials science. Isothiazole derivatives are recognized for their diverse biological activities, including anticancer and anti-HIV properties.[1] The carboxylic acid moiety at the 5-position serves as a versatile synthetic handle for further molecular elaboration. This protocol outlines a robust and reproducible pathway beginning with the construction of the 3-(3-Fluorophenyl)isothiazole-5-carbaldehyde intermediate via a condensation reaction, followed by a highly efficient, mild oxidation to the target carboxylic acid. The methodology is designed for researchers in organic synthesis and medicinal chemistry, providing not only a step-by-step procedure but also the scientific rationale behind key experimental choices.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a privileged five-membered sulfur-containing heterocycle that is a cornerstone in the development of biologically active compounds.[2][3] The unique electronic properties conferred by the 1,2-relationship of the nitrogen and sulfur heteroatoms make it a key pharmacophore in various therapeutic areas.[2][4] Specifically, isothiazole carboxylic acids have demonstrated utility as anti-inflammatory, hypolipidemic, and antiviral agents.[1]

The synthesis of densely functionalized isothiazoles, however, can be challenging.[2] This protocol provides a clear and validated pathway to 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid, a compound with potential applications in creating novel chemical entities. The outlined method proceeds through a stable aldehyde intermediate, which is then oxidized under mild conditions to preserve the integrity of the heterocyclic core and the fluorine substituent.

Overall Synthetic Strategy

The synthesis is structured as a two-part process. The first part involves the construction of the isothiazole ring to form the key intermediate, 3-(3-Fluorophenyl)isothiazole-5-carbaldehyde. The second part is the selective oxidation of the aldehyde functional group to the desired carboxylic acid.

Synthesis_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Oxidation cluster_2 Purification & Analysis A1 3-Fluoroacetophenone A3 Enaminone Intermediate A1->A3 Reaction A2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) A2->A3 Reagent A5 3-(3-Fluorophenyl)isothiazole- 5-carbaldehyde A3->A5 Cyclization A4 Hydroxylamine-O-sulfonic acid A4->A5 Reagent B1 Aldehyde Intermediate (A5) A5->B1 Purified Intermediate C1 Workup & Extraction A5->C1 B3 3-(3-Fluorophenyl)isothiazole- 5-carboxylic acid B1->B3 Oxidation B2 TEMPO / NaOCl / NaClO2 B2->B3 Reagents B3->C1 C2 Column Chromatography C1->C2 C3 Recrystallization C1->C3 C4 Characterization (NMR, MS, MP) C3->C4

Caption: Overall workflow for the synthesis of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

Materials and Equipment

Reagents and MaterialsEquipment
3-Fluoroacetophenone (≥98%)Round-bottom flasks (various sizes)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Magnetic stirrer with heating mantle
Hydroxylamine-O-sulfonic acid (HOSA) (97%)Reflux condenser and inert gas line (N₂/Ar)
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)Ice bath
Sodium hypochlorite (NaOCl) solution (~12%)Rotary evaporator
Sodium chlorite (NaClO₂) (80%)Thin-Layer Chromatography (TLC) plates (silica)
Sodium dihydrogen phosphate (NaH₂PO₄)Glass funnel and filter paper
Dichloromethane (DCM), AnhydrousSeparatory funnel
Ethyl acetate (EtOAc)Column chromatography setup (silica gel)
HexanespH meter or pH indicator strips
TolueneStandard laboratory glassware
Anhydrous Sodium Sulfate (Na₂SO₄)Melting point apparatus
Hydrochloric acid (HCl), 1MNMR spectrometer, Mass spectrometer

Experimental Protocol: Step-by-Step Methodology

Part A: Synthesis of 3-(3-Fluorophenyl)isothiazole-5-carbaldehyde (Intermediate)

This procedure is adapted from established methods for the synthesis of 3,5-disubstituted isothiazoles from β-keto precursors.[5] The reaction proceeds via the formation of an enaminone, which then undergoes cyclization with a sulfur and nitrogen source.

  • Formation of the Enaminone:

    • To a 100 mL round-bottom flask, add 3-fluoroacetophenone (5.0 g, 36.2 mmol, 1.0 eq).

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (7.0 g, 58.7 mmol, 1.6 eq).

    • Heat the mixture to 110 °C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction by TLC (3:1 Hexanes:EtOAc) until the starting ketone is consumed.

    • Scientist's Note: DMF-DMA acts as both a reagent to form the enaminone and as a solvent. The reaction should be performed in a well-ventilated fume hood.

    • Allow the mixture to cool to room temperature and remove the excess DMF-DMA and volatile byproducts under high vacuum to yield the crude enaminone intermediate as a dark oil, which is used directly in the next step without further purification.

  • Cyclization to form the Isothiazole Ring:

    • Dissolve the crude enaminone intermediate in 50 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • To this solution, add hydroxylamine-O-sulfonic acid (HOSA) (5.3 g, 46.8 mmol, 1.3 eq) portion-wise at room temperature.

    • Causality Note: HOSA serves as the N-S synthon required for the cyclization to form the isothiazole ring. The addition should be done carefully as the reaction can be exothermic.

    • Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously for 3-5 hours. Monitor the formation of the product by TLC.

    • Cool the reaction to room temperature. Carefully pour the mixture into 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic medium.

    • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification of the Intermediate:

    • Purify the crude residue by column chromatography on silica gel, using a gradient eluent system of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1).

    • Combine the fractions containing the desired product and evaporate the solvent to yield 3-(3-Fluorophenyl)isothiazole-5-carbaldehyde as a pale yellow solid.

Part B: Oxidation to 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid

This step employs a highly efficient TEMPO-catalyzed oxidation system, which is known for its mild conditions and high yields in converting aldehydes to carboxylic acids.[6][7]

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve the purified 3-(3-Fluorophenyl)isothiazole-5-carbaldehyde (e.g., 3.0 g, 14.5 mmol, 1.0 eq) in 60 mL of dichloromethane (DCM).

    • Add a solution of sodium dihydrogen phosphate (NaH₂PO₄) (2.1 g, 17.4 mmol, 1.2 eq) in 30 mL of water.

    • Add TEMPO (34 mg, 0.22 mmol, 0.015 eq) to the biphasic mixture.

    • Expertise Note: The biphasic system and buffer (NaH₂PO₄) are crucial for maintaining a stable pH and facilitating the catalytic cycle, preventing side reactions. TEMPO is the catalyst that is regenerated in situ by the stoichiometric oxidants.

  • Oxidation Process:

    • Cool the vigorously stirred mixture to 0 °C in an ice bath.

    • Prepare a solution of sodium chlorite (NaClO₂) (2.6 g, 28.8 mmol, 2.0 eq, assuming 80% purity) in 20 mL of water.

    • Slowly and simultaneously, add the sodium chlorite solution and a dilute solution of sodium hypochlorite (NaOCl) (approx. 2.5 mL of ~12% solution, ~4.4 mmol, 0.3 eq) dropwise over 30-45 minutes. Maintain the internal temperature below 5 °C.

    • Trustworthiness Note: NaOCl initiates the catalytic cycle by oxidizing TEMPO to the active N-oxoammonium ion. NaClO₂ is the primary (stoichiometric) oxidant that regenerates the catalyst. Careful, slow addition is critical to control the exotherm and ensure safety.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Workup and Isolation:

    • Quench the reaction by adding 50 mL of a saturated sodium thiosulfate (Na₂S₂O₃) solution to destroy any remaining oxidants. Stir for 15 minutes.

    • Separate the organic and aqueous layers using a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers. Extract the organic phase with 1M sodium hydroxide (NaOH) solution (3 x 40 mL) to deprotonate the carboxylic acid and transfer it to the aqueous phase.

    • Cool the combined basic aqueous extracts in an ice bath and carefully acidify to pH ~2 with 1M HCl. A white precipitate of the product should form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

Quantitative Data Summary

CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsTheoretical Yield (g)Actual Yield (g)% Yield
Part A
3-Fluoroacetophenone138.1436.21.0---
3-(3-Fluorophenyl)isothiazole-5-carbaldehyde207.22--7.50To be determinedTBD
Part B
Aldehyde Intermediate207.2214.51.0---
3-(3-Fluorophenyl)isothiazole-5-carboxylic acid223.22--3.24To be determinedTBD

*Yields are dependent on experimental execution and should be recorded upon completion.

Characterization

  • Final Product Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include a singlet for the isothiazole C4-H, multiplets for the 3-fluorophenyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (101 MHz, DMSO-d₆): Expected signals for the isothiazole and fluorophenyl carbons, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₆FNO₂S.

Safety Precautions

  • All operations should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl chloride (if used as an alternative) and DMF-DMA are corrosive and toxic; handle with extreme care.

  • The oxidation reaction can be exothermic. Maintain strict temperature control during the addition of oxidants.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI Molbank, 2023. [Link]

  • Recent advances in the synthesis of isothiazoles. NSF PAR, 2019. [Link] (Note: This is a general NSF link, the original specific article link might be different but this reflects the source type).

  • Synthesis of 3‐amino‐5‐arylisothiazoles from propynenitriles or... ResearchGate. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. MDPI, 2019. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SciSpace. [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC, 2012. [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(3-Fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. This compound is of significant interest in pharmaceutical research and development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a pH that ensures the ionization of the carboxylic acid group is suppressed, leading to excellent peak shape and retention. Detection is performed via UV spectrophotometry. The method was fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5] This robust analytical method is suitable for routine quality control and research applications involving the quantification of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

Introduction

3-(3-Fluorophenyl)isothiazole-5-carboxylic acid is a heterocyclic compound containing an isothiazole ring, a fluorinated phenyl group, and a carboxylic acid moiety.[6] Isothiazole derivatives are known for their diverse biological activities and are important scaffolds in medicinal chemistry.[7][8][9][10] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs) and drug products.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds.[11][12] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. The presence of the carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent retention and good peak symmetry.[11]

This application note provides a comprehensive guide to the development and validation of an HPLC method for 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid, offering a reliable analytical tool for researchers and drug development professionals.

Method Development Strategy

The primary objective of the method development was to achieve a symmetric peak shape, adequate retention, and good resolution from potential impurities. The strategy was based on the physicochemical properties of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

Analyte Properties and Initial Considerations
  • Structure: The molecule contains a hydrophobic phenyl and isothiazole core, and a polar carboxylic acid group. This amphiphilic nature makes it suitable for reversed-phase chromatography.

  • UV Absorbance: Isothiazole-containing compounds are known to exhibit UV absorbance.[14][15][16] A UV scan of a standard solution of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid was performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Chromatographic System and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. A C18 column was selected as the stationary phase due to its versatility and wide use in the separation of aromatic and heterocyclic compounds.[17]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid. High-purity water was used throughout.

  • Standard: A well-characterized reference standard of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM potassium dihydrogen phosphate buffer, adjusted to pH 2.5 with ortho-phosphoric acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity studies.

HPLC Method Protocol

A step-by-step protocol for the final, optimized HPLC method is provided below.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mobile_phase Prepare Mobile Phase A & B hplc_setup Equilibrate HPLC System prep_mobile_phase->hplc_setup prep_standard Prepare Standard Stock Solution prep_working Prepare Working Standards prep_standard->prep_working inject_standard Inject Standard Solutions prep_working->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_setup->inject_standard hplc_setup->inject_sample acquire_data Acquire Chromatographic Data inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks create_curve Generate Calibration Curve integrate_peaks->create_curve quantify_sample Quantify Analyte in Sample integrate_peaks->quantify_sample create_curve->quantify_sample report_results Report Results quantify_sample->report_results Validation_Parameters cluster_parameters Validation Characteristics Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Method

Application Note: Structural Elucidation of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Introduction 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The isothiazole core is a key pharmacophore fou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Fluorophenyl)isothiazole-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The isothiazole core is a key pharmacophore found in a variety of biologically active molecules, including compounds with anticancer and antibacterial properties[1][2]. The incorporation of a fluorophenyl moiety can modulate pharmacokinetic properties such as metabolic stability and binding affinity. Accurate and unambiguous structural characterization is therefore a critical first step in the research and development pipeline for any novel compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note serves as a comprehensive technical guide for researchers, providing a detailed protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. We present a full analysis of the predicted spectra, explaining the rationale behind chemical shift assignments and coupling patterns based on established principles and data from analogous structures.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following IUPAC-compliant numbering scheme is used for 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. This structure and numbering are foundational for the subsequent discussion of NMR data.

Caption: Molecular structure and atom numbering scheme for spectral assignments.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. These predictions are derived from established chemical shift principles and comparative analysis of structurally related isothiazole and fluorophenyl compounds[2][3][4]. The data assumes the use of DMSO-d₆ as the solvent, which is ideal for carboxylic acids due to its ability to prevent the rapid exchange of the acidic proton.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
PositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
COOH~13.5 - 14.5br s-1HCarboxylic Acid Proton
H48.5 - 8.7s-1HIsothiazole Ring Proton
H2'7.9 - 8.1dtJHF ≈ 2.5, JHH ≈ 1.51HPhenyl Ring Proton
H6'7.8 - 7.9dddJHH ≈ 8.0, 2.0; JHF ≈ 2.01HPhenyl Ring Proton
H5'7.6 - 7.7tdJHH ≈ 8.0, JHF ≈ 8.01HPhenyl Ring Proton
H4'7.4 - 7.5dddJHH ≈ 8.0, 2.5; JHF ≈ 1.01HPhenyl Ring Proton
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
PositionPredicted δ (ppm)Expected ¹³C-¹⁹F Coupling (JCF, Hz)Assignment
C3~170~3-4 (⁴JCF)Isothiazole Ring Carbon
COOH~162-Carboxylic Acid Carbonyl
C5~155-Isothiazole Ring Carbon
C3'~161~245 (¹JCF)Phenyl Ring Carbon
C4~145-Isothiazole Ring Carbon
C1'~132~8-9 (²JCF)Phenyl Ring Carbon
C5'~131~8-9 (²JCF)Phenyl Ring Carbon
C6'~125~2-3 (³JCF)Phenyl Ring Carbon
C4'~118~21 (²JCF)Phenyl Ring Carbon
C2'~115~23 (²JCF)Phenyl Ring Carbon

Rationale and Spectral Interpretation

Causality of Experimental Choices
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds with the -COOH proton slows down chemical exchange. This results in the observation of the acidic proton as a distinct, albeit broad, signal at a very downfield position (>13 ppm), confirming its presence. In contrast, solvents like CDCl₃ might lead to rapid exchange and a less distinct or even unobservable -COOH signal.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Alternatively, for practical purposes, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for calibration[5].

Analysis of the Aromatic Region
  • Isothiazole Proton (H4): The isothiazole ring possesses a single proton at the C4 position. It is expected to appear as a sharp singlet in the downfield region (8.5 - 8.7 ppm). Its significant downfield shift is attributed to the deshielding effects of the aromatic ring current and the adjacent electron-withdrawing nitrogen atom and C5-carboxylic acid group.

  • 3-Fluorophenyl Protons (H2', H4', H5', H6'): The signals for the 3-fluorophenyl group are more complex due to both homo- (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.

    • H5': This proton is expected to appear as a triplet of doublets (td) due to coupling with its two ortho protons (H4' and H6', JHH ≈ 8.0 Hz) and a large ortho coupling to the fluorine atom (JHF ≈ 8.0 Hz).

    • H2' and H6': These protons are ortho and para to the isothiazole substituent, respectively. Their signals are influenced by couplings to adjacent protons and smaller meta- or para-couplings to fluorine.

    • H4': This proton is meta to the fluorine, resulting in a smaller coupling constant (JHF ≈ 1.0 Hz), and will primarily show splitting from its neighboring protons.

Analysis of the ¹³C Spectrum
  • Carbonyl and Isothiazole Carbons: The carbonyl carbon of the carboxylic acid and the carbons of the isothiazole ring are the most downfield signals due to direct attachment to electronegative atoms (O, N, S) and their involvement in the aromatic system.

  • ¹³C-¹⁹F Couplings: The presence of fluorine introduces characteristic C-F couplings that are invaluable for assignment.

    • C3': The carbon directly bonded to fluorine (C3') will exhibit a very large one-bond coupling constant (¹JCF ≈ 245 Hz), making it easily identifiable as a doublet.

    • C2', C4', C5', C1': Carbons that are two, three, or four bonds away from the fluorine will show smaller, but distinct, doublet splittings (²JCF, ³JCF, ⁴JCF), confirming their positions relative to the fluorine atom[6][7].

Experimental Protocols

This section provides a self-validating, step-by-step protocol for obtaining high-quality NMR data.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Weigh ~5-10 mg of 3-(3-Fluorophenyl)isothiazole- 5-carboxylic acid prep2 2. Dissolve in ~0.6 mL of DMSO-d₆ prep1->prep2 prep3 3. Add TMS (optional, ~1 μL) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Insert sample into spectrometer prep4->acq1 acq2 6. Lock and Shim the instrument acq1->acq2 acq3 7. Acquire ¹H Spectrum acq2->acq3 acq4 8. Acquire ¹³C Spectrum acq3->acq4 proc1 9. Apply Fourier Transform acq4->proc1 proc2 10. Phase and Baseline Correction proc1->proc2 proc3 11. Calibrate to TMS or solvent peak proc2->proc3 proc4 12. Integrate ¹H signals and pick peaks proc3->proc4 proc5 13. Assign signals and analyze couplings proc4->proc5

Caption: Standard workflow from sample preparation to final spectral analysis.

Detailed Acquisition Parameters

The following are recommended starting parameters for a 500 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 5.0 s (Ensures full relaxation for accurate integration)

  • Acquisition Time (AQ): ~3-4 s

  • Spectral Width (SW): 20 ppm

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (power-gated proton decoupling)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans (NS): 1024 (or more, as ¹³C is less sensitive)

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): ~1-2 s

  • Spectral Width (SW): 240 ppm

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR analysis of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. By understanding the predicted chemical shifts and the influence of the fluoro-substituent on coupling patterns, researchers can confidently verify the structure and purity of their synthesized material. The detailed protocols for sample preparation, data acquisition, and processing ensure that high-quality, reproducible data can be obtained, facilitating the advancement of research programs that utilize this important chemical scaffold.

References

  • Turner, A. B., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(15), 2275-2282. [Link]

  • ResearchGate. (n.d.). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]

  • Elshahary, A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). 3-FLUOROPHENYL(4-FLUOROBENZYL) ETHER. Wiley-VCH GmbH. Retrieved from [Link]

  • Papadopoulos, A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Hoye, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3024-3033. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Verveer, P. M., et al. (2025, January 6). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. PMC. [Link]

  • Daina, A., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 57. [Link]

  • Vaickelioniene, R., et al. (2021). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PMC. [Link]

Sources

Application

Application Notes & Protocols: Leveraging 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid as a Versatile Building Block in Modern Drug Discovery

Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] This guide focuses on a particularly valuable derivative, 3-(3-Fluorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] This guide focuses on a particularly valuable derivative, 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid , as a strategic building block for drug discovery campaigns. We will explore the intrinsic chemical and pharmacological advantages conferred by its unique trifunctional architecture: the bioisosterically valuable isothiazole ring, the metabolically robust fluorophenyl moiety, and the synthetically versatile carboxylic acid handle. This document provides not only detailed, field-tested protocols for its derivatization but also delves into the strategic rationale behind its application in targeting key protein classes, empowering researchers to accelerate the journey from hit identification to lead optimization.

The Strategic Value of the 3-(3-Fluorophenyl)isothiazole-5-carboxylic Acid Scaffold

The utility of this building block stems from the synergistic interplay of its three key components. Understanding the role of each is critical to its effective deployment in a drug design program.

  • The Isothiazole Core: As a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, the isothiazole ring is a cornerstone of medicinal chemistry.[1][2] It is recognized as a bioisostere for other aromatic systems, such as phenyl or pyridine rings, allowing chemists to modulate physicochemical properties like solubility, polarity, and metabolic stability without disrupting crucial binding interactions.[4][5] The inherent electronic properties and hydrogen bonding capabilities of the isothiazole ring have led to its incorporation into a wide array of therapeutic agents, including antiviral, anti-inflammatory, and antipsychotic drugs.[6][7]

  • The 3-Fluorophenyl Group: The strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in medicinal chemistry. Fluorine substitution can block sites of oxidative metabolism, thereby enhancing metabolic stability and prolonging the half-life of a compound.[4] Furthermore, its high electronegativity can alter the pKa of nearby functional groups and introduce favorable electronic interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, often leading to improved binding affinity and selectivity.[8]

  • The Carboxylic Acid Handle: The carboxylic acid at the 5-position is the primary anchor for synthetic diversification. It serves two main purposes:

    • Synthetic Versatility: It provides a reliable reactive site for forming robust amide or ester linkages, which are among the most common bonds in pharmaceuticals.[9][10] This allows for the systematic exploration of the surrounding chemical space to build Structure-Activity Relationships (SAR).

    • Pharmacophoric Contribution: The carboxylic acid itself can be a critical pharmacophoric element, forming ionic bonds (salt bridges) with basic residues like lysine or arginine in a protein's active site.[11] Alternatively, it can be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to fine-tune acidity, lipophilicity, and cell permeability.[12][13]

The convergence of these three features makes 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid a high-potential starting point for generating novel, drug-like molecules.

cluster_0 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid BuildingBlock Core Scaffold Isothiazole Isothiazole Ring (Bioisostere, Privileged Scaffold) BuildingBlock->Isothiazole Core Structure Fluorophenyl 3-Fluorophenyl Group (Metabolic Stability, Binding) BuildingBlock->Fluorophenyl C3-Substituent CarboxylicAcid Carboxylic Acid (Synthetic Handle, Pharmacophore) BuildingBlock->CarboxylicAcid C5-Substituent

Caption: Key components of the title building block.

Core Synthetic Protocols: Derivatization of the Carboxylic Acid

The primary utility of this building block lies in the derivatization of its carboxylic acid moiety. The following protocols describe robust and widely applicable methods for the synthesis of amide and ester libraries, which are fundamental for SAR exploration.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide coupling is arguably the most frequently used reaction in drug discovery.[10][14] The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner.

This method is favored for its mild conditions and the water-solubility of the urea byproduct, which simplifies purification.[9][15]

Step-by-Step Methodology:

  • Dissolution: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M concentration).

  • Pre-activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.

  • Activation: Stir the mixture at room temperature (20-25°C) for 30-60 minutes. The formation of the activated HOBt-ester can be monitored by TLC or LC-MS if desired.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

  • Coupling Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction for the consumption of the starting carboxylic acid by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.

HATU is a highly efficient coupling reagent, particularly effective for sterically hindered amines or electron-deficient anilines where EDC/HOBt may be sluggish.[14]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).

  • Initiation: Add a solution of HATU (1.1 eq) in DMF to the mixture. An exotherm may be observed.

  • Coupling Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1 (steps 6 and 7).

Parameter EDC/HOBt HATU DCC/DMAP
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateN,N'-Dicyclohexylcarbodiimide
Additive HOBt (or Oxyma)None (acts as its own active ester)DMAP (catalytic)
Base DIPEA or Et₃N (if amine salt is used)DIPEA or Et₃NNone required (unless amine salt is used)
Solvent DMF, DCMDMFDCM, THF
Temperature 0°C to Room TemperatureRoom Temperature0°C to Room Temperature
Key Advantage Water-soluble byproduct, low costHigh efficiency, fast reaction timesEffective, low cost
Key Disadvantage Can be slow with hindered substratesHigher cost, potential for side reactionsInsoluble DCU byproduct can complicate purification

Table 1. Comparative summary of common amide coupling conditions.

Ester Formation: Prodrugs and Pharmacophore Modification

Esterification is a key strategy for creating prodrugs to improve properties like cell permeability and oral bioavailability. The resulting ester can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

This is a mild and highly effective method for forming esters, especially with secondary or tertiary alcohols where acid-catalyzed methods fail.[16][17]

Step-by-Step Methodology:

  • Dissolution: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • DCC Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 0.5 N HCl and saturated aqueous NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography.

Strategic Deployment in Drug Design Programs

Beyond synthesis, the strategic application of this building block is paramount. The goal is to leverage its inherent properties to design molecules with superior therapeutic profiles.

A 3-(3-F-Ph)-Isothiazole-5-COOH (Building Block) B Amide/Ester Library Synthesis (Parallel Synthesis) A->B Derivatization C High-Throughput Screening (HTS) (Biochemical/Cell-based Assays) B->C Assay D Hit Identification (Potency & Selectivity) C->D Analysis E Structure-Activity Relationship (SAR) (Data Analysis) D->E Iteration E->B Design New Analogs F Lead Optimization (ADME/Tox Profiling) E->F Prioritization G Candidate Drug F->G Selection

Caption: A typical drug discovery workflow.

Application in Kinase Inhibition

The isothiazole scaffold is present in inhibitors of various protein kinases, which are critical regulators of cell signaling and frequent targets in oncology and immunology.[18] For example, derivatives of 1,3-thiazole-5-carboxylic acid have shown potent inhibition of protein kinase CK2.[18] The PI3K/Akt pathway, a central node in cell growth and proliferation, is another promising area.[19] A hypothetical inhibitor derived from our building block could occupy the ATP-binding pocket of a kinase, with the fluorophenyl group forming hydrophobic interactions and the derivatized carboxylate extending towards the solvent-exposed region to enhance selectivity and physical properties.

Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Proliferation Cell Growth & Proliferation Akt->Proliferation Inhibitor Isothiazole-based Inhibitor Inhibitor->PI3K blocks ATP site

Caption: Inhibition of the PI3K signaling pathway.

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest families of drug targets. Notably, 3-phenyl-5-isothiazole carboxamides have been developed as potent and selective allosteric antagonists of the metabotropic glutamate receptor 1 (mGluR1), a target for neurological disorders like persistent pain.[3] The carboxamide moiety in these compounds is crucial for activity, highlighting the importance of the synthetic protocols provided herein for exploring SAR at this position.

Conclusion

3-(3-Fluorophenyl)isothiazole-5-carboxylic acid is more than just a chemical reagent; it is a sophisticated building block engineered for success in drug discovery. Its design incorporates features that address key challenges in medicinal chemistry—metabolic stability, synthetic accessibility, and pharmacophoric potential. By providing a robust synthetic handle on a privileged, bioisosterically relevant scaffold, it enables the rapid and rational generation of diverse chemical libraries. The protocols and strategies outlined in this guide are intended to provide researchers with the practical tools and conceptual framework needed to unlock the full potential of this versatile molecule in their quest for novel therapeutics.

References

  • Zawisza, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books. Available at: [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Me - Medwin Publishers. Available at: [Link]

  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. PubMed. Available at: [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]

  • (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ACS Publications. Available at: [Link]

  • Kumar, R., et al. (2020). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link]

  • (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • (n.d.). esterification of carboxylic acids with. Organic Syntheses Procedure. Available at: [Link]

  • Johansson, M. J., et al. (2011). Amide coupling by in situ generated acyl fluorides. RSC Publishing. Available at: [Link]

  • Mabkhot, Y. N., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available at: [Link]

  • Singh, R. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]

  • Pirali, T., et al. (2015). Identification of a Potent Phosphoinositide 3-Kinase Pan Inhibitor Displaying a Strategic Carboxylic Acid Group. Wiley Online Library. Available at: [Link]

  • Iram, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. Available at: [Link]

  • (n.d.). 3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity. Request PDF. Available at: [Link]

  • (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

  • Tale, R. H., et al. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

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Method

In Vivo Dosing Formulation Guidelines for 3-(3-Fluorophenyl)isothiazole-5-carboxylic Acid

Executive Summary & Physicochemical Profiling The compound 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid represents a highly valuable structural motif in modern drug discovery. Isothiazoles are privileged five-membered...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid represents a highly valuable structural motif in modern drug discovery. Isothiazoles are privileged five-membered heterocyclic scaffolds valued for their metabolic stability and ability to engage in diverse non-covalent interactions with biological targets[1]. However, translating this compound from in vitro assays to in vivo pharmacokinetic (PK) and efficacy models requires overcoming significant physicochemical hurdles.

To design a robust formulation, we must first deconstruct the molecule's structural properties:

  • Lipophilic Domain : The 3-fluorophenyl substituent significantly increases the molecule's partition coefficient (LogP), driving it toward poor aqueous solubility and promoting aggregation in aqueous media.

  • Ionizable Domain : The carboxylic acid moiety at the 5-position acts as a weak acid (estimated pKa ~3.5–4.5). In the acidic environment of the gastric lumen, the molecule remains predominantly unionized and insoluble, characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds[2].

  • Formulation Synergy : By exploiting the ionizable carboxylic acid (via pH adjustment) and masking the lipophilic fluorophenyl ring (via host-guest complexation), we can achieve high-concentration solutions suitable for rigorous in vivo testing.

Formulation Strategy & Mechanistic Causality

A successful formulation does not merely dissolve the drug; it maintains the drug in a bioavailable state upon introduction to physiological fluids. The following strategies dictate our protocol design:

pH Adjustment & Salt Formation

Because the compound is a weak acid, adjusting the vehicle pH to ~7.4 forces the deprotonation of the carboxylic acid into a carboxylate anion. This ionization drastically increases the thermodynamic solubility of the compound, preventing precipitation when administered intravenously[2].

Cyclodextrin Complexation (HP-β-CD)

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophobic internal cavity and a hydrophilic exterior. It is specifically chosen here because the cavity perfectly accommodates the lipophilic 3-fluorophenyl-isothiazole moiety, forming a water-soluble inclusion complex[3]. This prevents the lipophilic domains from aggregating. Furthermore, HP-β-CD is exceptionally well-tolerated in rodent models, with the European Medicines Agency (EMA) noting safe oral and parenteral administration even at high daily doses[4].

Co-solvent & Surfactant Suspensions

For oral (PO) administration where high doses are required (e.g., toxicity studies), a true solution may be impossible. Here, we utilize a suspension strategy. Tween 80 acts as a wetting agent to lower the surface tension of the highly lipophilic powder, while Sodium Carboxymethylcellulose (CMC) acts as a polymeric suspending agent to increase vehicle viscosity and prevent rapid particle sedimentation.

Formulation Decision Matrix

FormulationDecision Start 3-(3-Fluorophenyl)isothiazole- 5-carboxylic acid Assess Assess Physicochemical Properties (pKa ~4.0, High LogP) Start->Assess IV_Route Intravenous (IV) Dosing Target: True Solution Assess->IV_Route PO_Route Oral (PO) Dosing Target: Fine Suspension Assess->PO_Route HPBCD 20% HP-β-CD in PBS (pH 7.4) IV_Route->HPBCD High Tolerability Cosolvent 10% DMSO + 40% PEG400 + 50% Saline IV_Route->Cosolvent High Lipophilicity PO_Route->HPBCD Low Dose / Fast Abs. Suspension 0.5% CMC + 0.5% Tween 80 Homogenized PO_Route->Suspension High Dose Validate Validation: Visual Inspection, DLS, HPLC HPBCD->Validate Cosolvent->Validate Suspension->Validate

Decision matrix for selecting IV vs. PO formulation strategies based on physicochemical properties.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Formulation (Target: True Solution)

Vehicle: 5% DMSO / 20% HP-β-CD in 1X PBS (pH 7.4) Self-Validating Mechanism: A true IV solution must be optically transparent. Any turbidity or Tyndall effect (light scattering) indicates incomplete complexation or pH mismatch, requiring immediate reformulation to prevent fatal pulmonary embolism in vivo.

Methodology:

  • Primary Solubilization: Accurately weigh the required mass of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid into a sterile glass vial. Add DMSO to achieve exactly 5% of the final target volume. Vortex vigorously until no solid is visible.

    • Causality: DMSO acts as a powerful aprotic solvent that disrupts the strong crystalline lattice of the compound, priming it for aqueous integration.

  • Excipient Preparation: In a separate container, prepare a 20% (w/v) HP-β-CD solution using 1X Phosphate-Buffered Saline (PBS). Ensure the pH is strictly maintained at 7.4.

    • Causality: PBS ensures the carboxylic acid group remains ionized (carboxylate), while HP-β-CD provides the hydrophobic cavity necessary to shield the fluorophenyl ring[3].

  • Integration: While subjecting the DMSO-drug solution to continuous sonication or vigorous vortexing, add the 20% HP-β-CD/PBS solution dropwise . Rapid addition will cause solvent shock and irreversible precipitation.

  • Validation & Sterilization: Inspect the final solution against a dark background. If 100% transparent, pass the solution through a 0.22 µm PTFE syringe filter. This step ensures sterility and physically removes any sub-visible nucleation seeds.

Protocol B: Oral (PO) Formulation (Target: Homogeneous Suspension)

Vehicle: 0.5% Sodium CMC / 0.5% Tween 80 in Deionized Water Self-Validating Mechanism: The suspension must remain visually homogeneous without phase separation or rapid sedimentation for at least 60 minutes (the standard duration of a dosing cohort).

Methodology:

  • Particle Wetting: Weigh the compound and transfer it to a glass mortar. Add the calculated volume of Tween 80 (0.5% of the final volume) directly onto the powder. Triturate gently to coat the particles.

    • Causality: Tween 80 lowers the interfacial tension of the highly lipophilic powder. Without this step, the powder would float on the aqueous surface due to hydrophobic exclusion.

  • Dispersion: Gradually add a pre-prepared 0.5% CMC aqueous solution in small aliquots while continuously mixing.

    • Causality: CMC acts as a polymeric suspending agent. By increasing the kinetic viscosity of the vehicle, it directly counteracts gravity-driven sedimentation according to Stokes' Law.

  • Homogenization: Transfer the mixture to a vial and sonicate in a water bath for 15 minutes, or use a mechanical tissue homogenizer for 2 minutes. This breaks up agglomerates and ensures a uniform particle size distribution, which is critical for reproducible gastrointestinal absorption.

Quantitative Formulation Data Summary

Dosing RouteRecommended Vehicle MatrixMax Recommended Conc. (Rodent)Mechanism of ActionLimitations
Intravenous (IV) 5% DMSO + 20% HP-β-CD in PBS (pH 7.4)~2 - 5 mg/mLHost-guest inclusion complexation and pH-driven ionization.Volume restricted (max 5 mL/kg in rats); requires slow injection.
Intravenous (IV) 10% DMSO + 40% PEG400 + 50% Saline~5 - 10 mg/mLCo-solvent mediated lattice disruption.High PEG400 can cause hemolysis or transient hypotension.
Oral (PO) 20% HP-β-CD in Water~10 - 20 mg/mLEnhances dissolution rate in the GI tract.High doses of cyclodextrins may cause reversible GI softening[4].
Oral (PO) 0.5% CMC + 0.5% Tween 80 (Suspension)> 50 mg/mLKinetic stabilization of solid particles for high-dose delivery.Dissolution-rate limited absorption; potential for variable PK.

In Vivo Pharmacokinetic (PK) Workflow

PKWorkflow Prep Formulation Preparation Dosing In Vivo Dosing (Mice/Rats) Prep->Dosing Sampling Blood Sampling (Timecourse) Dosing->Sampling Plasma Plasma Extraction (Protein Precip.) Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS

End-to-end workflow from formulation preparation to LC-MS/MS pharmacokinetic analysis.

References

  • BenchChem. "A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery." 1

  • MDPI. "Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches." 2

  • PubMed/NIH. "Preparation, characterization and in vivo evaluation of formulation of baicalein with hydroxypropyl-beta-cyclodextrin." 3

  • European Medicines Agency (EMA). "Cyclodextrins used as excipients." 4

Sources

Application

Application Notes & Protocols: Preparation of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid Stock Solutions for Cell Culture Assays

Introduction: The Criticality of Proper Compound Handling 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid is a heterocyclic compound with potential applications in various biological assays.[1] As with any small molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Proper Compound Handling

3-(3-Fluorophenyl)isothiazole-5-carboxylic acid is a heterocyclic compound with potential applications in various biological assays.[1] As with any small molecule inhibitor, the reliability and reproducibility of in vitro experimental data are fundamentally dependent on the precise and consistent preparation of stock solutions. The introduction of a compound to a cell culture system necessitates a solvent, which can, in itself, alter the cellular environment and impact experimental outcomes.[2][3] Therefore, a meticulously validated protocol for solubilization, storage, and dilution is paramount to ensure data integrity.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing and handling stock solutions of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid for use in cell-based assays. The protocols herein are designed to mitigate common issues such as compound precipitation, solvent-induced cytotoxicity, and variability in final assay concentrations.[4][5]

Physicochemical Properties & Safety Considerations

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₀H₆FNO₂S[6]
Molecular Weight 223.22 g/mol [6]
Appearance Solid (form may vary by supplier)N/A
Solubility DMSO: Expected to be soluble.Ethanol: Potentially lower solubility than DMSO.Water/Aqueous Buffers: Expected to be poorly soluble due to the hydrophobic phenyl and isothiazole rings.[1][7][8]

Note: The carboxylic acid moiety suggests that solubility may be pH-dependent, with increased solubility at higher pH. However, for cell culture applications, altering the pH of the stock solution is generally not recommended as it can impact the pH of the final culture medium.[9]

Safety & Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[10][11]

  • Work Environment: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[12]

  • Exposure Response:

    • Skin Contact: Wash the affected area with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move the person to fresh air.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[13]

    • In all cases of significant exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the attending physician.[12]

Experimental Workflow Overview

The overall process of preparing 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid for cell culture assays involves several key stages, each critical for ensuring the quality of the final working solution.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve Accurate Mass sterilize 3. Sterile Filter dissolve->sterilize High Concentration Stock (e.g., 10-50 mM) aliquot 4. Aliquot sterilize->aliquot 0.22 µm Syringe Filter store 5. Store at -20°C or -80°C aliquot->store Single-Use Volumes thaw 6. Thaw Aliquot store->thaw Retrieve for Experiment dilute 7. Serially Dilute in Media thaw->dilute Room Temperature apply 8. Apply to Cells dilute->apply Pre-warmed Culture Medium

Caption: Workflow for stock and working solution preparation.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds, making it ideal for creating high-concentration stock solutions.[4] A 10 mM stock is a common starting point that allows for significant dilution into the final cell culture medium, minimizing the final DMSO concentration to non-toxic levels (typically ≤ 0.5%).[14]

Materials:

  • 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes (or other light-protecting vials)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters (PTFE membrane recommended for organic solvents)[15]

  • Sterile syringes

Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock:

      • Mass (mg) = 10 mmol/L × 0.001 L × 223.22 g/mol = 2.23 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated amount of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. For small quantities, it is often easier to weigh a slightly different amount (e.g., 2.5 mg) and adjust the solvent volume accordingly.[16]

    • Volume (mL) = Mass (mg) / (Concentration (mM) × Molecular Weight ( g/mol ))

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, cell culture-grade DMSO.

    • Vortex the tube for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of particulates.

    • If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be employed. However, be cautious as heat can degrade some compounds.[4]

  • Sterilization:

    • Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe.

    • Draw the DMSO stock solution into the syringe.

    • Filter the solution into a new, sterile, amber microcentrifuge tube. This step removes any potential microbial contaminants.[17]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed amber tubes.[17]

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the hygroscopic DMSO.[4]

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

Rationale: Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate or "crash out" of solution.[18] A serial or intermediate dilution step in the complete cell culture medium is recommended to prevent this and ensure a homogenous final solution.[7]

Materials:

  • 10 mM Master Stock Solution of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid in DMSO

  • Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.[19] Centrifuge the vial briefly to collect the entire volume at the bottom.

  • Determine Final Concentrations: Decide on the final concentrations required for your experiment (e.g., 1 µM, 5 µM, 10 µM). Crucially, ensure the final DMSO concentration remains consistent across all conditions, including the vehicle control.[2]

  • Perform Final Dilution:

    • Add the appropriate volume of the stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock:

      • This is a 1:1000 dilution (10,000 µM / 10 µM = 1000).

      • Add 10 µL of the 10 mM stock solution to 10 mL of the complete cell culture medium.

      • The final DMSO concentration will be 0.1% (10 µL / 10,000 µL).

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound.[20]

    • Example: If your highest compound concentration results in a 0.1% DMSO final concentration, your vehicle control will be the complete cell culture medium with 0.1% DMSO added.

  • Mix and Apply: Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex, as this can cause the medium to foam. Immediately add the working solution to your cell cultures.

Quality Control & Troubleshooting

A self-validating system is crucial for trustworthy results. The following steps should be considered.

Caption: Troubleshooting common issues in compound preparation.

IssuePotential CauseRecommended Solution
Precipitation upon dilution The compound is "crashing out" due to poor aqueous solubility.Perform an intermediate dilution step in the culture medium. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1% for sensitive cells).[7][21]
Unexpected cytotoxicity in vehicle control The final DMSO concentration is too high for the specific cell line being used.Determine the maximum tolerable DMSO concentration for your cell line (often between 0.1% and 0.5%). Ensure all working solutions do not exceed this limit.[14]
Inconsistent or no biological effect 1. Compound degradation due to improper storage (freeze-thaw cycles, light exposure).2. Inaccurate initial weighing or pipetting errors.1. Always use fresh aliquots for experiments. Store stocks protected from light.[17]2. Use a calibrated balance and pipettes. Re-prepare the stock solution if errors are suspected.[16]

References

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Henriksen, P. A., et al. (2006). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 50(1-3), 33-38. [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. [Link]

  • Thong, T. Q., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3845-3851. [Link]

  • MDPI. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. [Link]

  • Merck Millipore. (n.d.). Solvent Filtration | Small Molecule Pharmaceuticals. [Link]

  • Unhas. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • Ajinomoto. (n.d.). Technical tips_Key point for making cell stocks. [Link]

  • National Center for Biotechnology Information. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]

  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. [Link]

  • GMP Plastics. (2025). Best Practices for Preparing and Maintaining Cell Culture Environments. [Link]

  • Rommelag. (2026). Sterile filtration: definition, application, and examples. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. [Link]

  • Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. [Link]

  • 3M. (2025). SAFETY DATA SHEET. [Link]

  • ChemSrc. (n.d.). Isothiazoles database - synthesis, physical properties. [Link]

  • NextSDS. (n.d.). 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid in aqueous media

Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support resource for 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support resource for 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the poor aqueous solubility of this compound. We will explore the underlying principles and provide practical, step-by-step protocols to enhance its dissolution in aqueous media.

Troubleshooting Guide: A Workflow for Solubility Enhancement

This section provides a logical, step-by-step approach when you encounter solubility issues with 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid in your experiments.

Initial Observation: My compound is poorly soluble or insoluble in neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step?

The first step is to exploit the compound's acidic carboxylic group by adjusting the pH. The low solubility of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid in neutral water is due to the non-polar fluorophenyl and isothiazole ring systems. However, the carboxylic acid functional group can be deprotonated to form a charged carboxylate salt, which is significantly more polar and thus more soluble in water.[1][2]

Action: Systematically increase the pH of your aqueous medium.

  • Causality: According to the Henderson-Hasselbalch equation, as the pH of the solution rises above the compound's pKa, the equilibrium will shift from the neutral, less soluble acid form (R-COOH) to the ionized, more soluble carboxylate form (R-COO⁻).[2] This transition from an uncharged molecule to a charged ion dramatically increases its interaction with polar water molecules, thereby enhancing solubility.[3]

Workflow for Initial Solubility Troubleshooting

G A Start: Compound has poor solubility in neutral buffer (pH 7.4) B Step 1: pH Adjustment Titrate with a base (e.g., 1M NaOH) to increase pH above the estimated pKa. A->B C Did solubility improve sufficiently? B->C D Success! Determine the minimum pH required for your target concentration. Document this as the working pH for your buffer. C->D  Yes E No / Insufficient Improvement or pH is too high for experimental stability. C->E  No F Proceed to Advanced Strategies: - Co-solvents - Salt Formation - Cyclodextrin Complexation E->F

Caption: Initial troubleshooting workflow for solubility.

I tried adjusting the pH, but I need to work closer to neutral pH, or the required pH is causing my compound to degrade. What's next?

If pH adjustment alone is insufficient or incompatible with your experimental constraints, the next logical steps involve modifying the solvent system with co-solvents or using formulation excipients like cyclodextrins.

  • Option 1: Co-solvents. Introduce a water-miscible organic solvent into your aqueous buffer. Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic portions of your molecule. This reduces the energy penalty required to create a cavity in the solvent for the solute, thus increasing solubility.[4][5]

  • Option 2: Cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] The non-polar fluorophenyl-isothiazole portion of your molecule can form a "host-guest" inclusion complex, nesting inside the hydrophobic cavity of the cyclodextrin.[][9] The entire complex then presents the cyclodextrin's water-friendly exterior to the solvent, drastically increasing the apparent solubility of the compound without altering its covalent structure.[][10]

Frequently Asked Questions (FAQs)
FAQ 1: How does pH exactly affect the solubility of this compound?

As a carboxylic acid, 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid exists in an equilibrium between its protonated (acidic, R-COOH) and deprotonated (conjugate base, R-COO⁻) forms.

  • Below its pKa: The compound is predominantly in the protonated, neutral R-COOH form. This form is less polar and has low aqueous solubility.

  • Above its pKa: The compound is predominantly in the deprotonated, anionic R-COO⁻ form. This ionic form is much more polar and readily dissolves in water.[2][3]

The solubility will increase exponentially as the pH moves to 1-2 units above the compound's pKa.

Mechanism of pH-Dependent Solubility

G A R-COOH (Protonated Form) - Neutral Charge - Poorly Soluble B R-COO⁻ + H⁺ (Deprotonated Form / Salt) - Anionic Charge - Highly Soluble A->B + OH⁻ B->A + H⁺

Caption: Equilibrium between the insoluble acid and soluble salt form.

FAQ 2: I want to make a stable salt form. What counter-ions should I consider?

Creating a solid salt form can be an excellent strategy for improving solubility and dissolution rates.[11] For a carboxylic acid, you will form a salt with a base.

  • Common Inorganic Counter-ions: Sodium (Na⁺) and potassium (K⁺) salts are classic choices that typically confer high aqueous solubility. Calcium (Ca²⁺) and magnesium (Mg²⁺) salts are also options, but their divalent nature can sometimes lead to lower solubility compared to monovalent cations due to stronger crystal lattice energy.[11]

  • Organic Amine Counter-ions: Organic amines can also be used and offer a wider range of properties.[12][13]

    • Small, simple amines like tromethamine (Tris) or meglumine can significantly enhance solubility.

    • Studies have shown that increasing the alkyl chain length of amine counter-ions (e.g., from butylamine to octylamine) tends to decrease the solubility of the resulting salt due to increased lipophilicity.[12][14]

    • Counter-ions with hydroxyl groups, like 2-amino-2-methylpropan-1-ol (AMP1), often provide a substantial solubility enhancement.[13]

FAQ 3: Which co-solvents are most effective and at what concentration?

The choice of co-solvent depends on the specific application and any downstream constraints (e.g., cell toxicity). Commonly used co-solvents can significantly increase the solubility of poorly soluble drugs, sometimes by several orders of magnitude.[15][16]

Co-SolventTypical Starting Concentration (v/v)Key Characteristics & Considerations
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power for a wide range of compounds.[17] Can be toxic to cells at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 10-40%Low toxicity, commonly used in pharmaceutical formulations. Good choice for in vivo and in vitro work.[5][15]
Propylene Glycol (PG) 10-40%Similar to PEG 400, widely used as a vehicle in drug formulations.[5][15]
Ethanol 5-20%Effective co-solvent but can be volatile and may affect protein integrity in some biological assays.[5][15]
Glycerin 10-30%A viscous, non-toxic polyol that can enhance solubility.[5]

Expert Tip: It is often beneficial to use a combination of strategies. For instance, using a co-solvent in a pH-adjusted buffer can have a synergistic effect on solubility.[15][16]

FAQ 4: How do I choose the right cyclodextrin?

The key is to match the size of the hydrophobic part of your molecule (the "guest") to the size of the cyclodextrin's internal cavity (the "host").[]

Cyclodextrin TypeCavity SizeLikely Fit for 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid
α-Cyclodextrin SmallMay be too small for the two-ring system. Typically used for small aromatic rings.[]
β-Cyclodextrin (β-CD) MediumGood starting point. The cavity size is generally suitable for most drug scaffolds containing aromatic rings.[]
γ-Cyclodextrin LargeLikely too large, which would result in a weak, unstable inclusion complex.[]
Derivatives (HP-β-CD, SBE-β-CD) Medium (Modified)Highly Recommended. Derivatives like Hydroxypropyl-β-CD (HP-β-CD) or Sulfobutyl Ether-β-CD (SBE-β-CD) are designed to have much higher aqueous solubility than the parent β-CD, further enhancing the solubility of the complex.[6][10]

Mechanism of Cyclodextrin Encapsulation

G cluster_CD Cyclodextrin (Host) cluster_Drug Drug Molecule (Guest) cluster_Complex Soluble Inclusion Complex CD_top Hydrophilic Exterior CD_bottom Hydrophobic Cavity Drug Hydrophobic Fluorophenyl- Isothiazole Complex_mid Drug inside Hydrophobic Cavity Drug->Complex_mid Encapsulation Complex_top Hydrophilic Exterior Complex_bottom

Caption: Encapsulation of the drug within a cyclodextrin host.

Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, which is a critical parameter for drug development. The "shake-flask" method is considered the gold standard.[18]

Objective: To measure the maximum concentration of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid that can be dissolved in a specific aqueous medium at equilibrium.

Materials:

  • 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid (solid)

  • Selected aqueous medium (e.g., pH 7.4 PBS, pH 9.0 Carbonate Buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after the equilibration period.

  • Solvent Addition: Add a precise volume of the pre-warmed aqueous medium to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber. Allow the mixture to shake for at least 24-48 hours. This extended time is crucial to ensure true thermodynamic equilibrium is reached.[18]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1-2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Do not disturb the solid material at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles. This is a critical step to avoid overestimation of solubility.

  • Quantification: Dilute the filtered sample as needed and analyze its concentration using a pre-validated HPLC or LC-MS method against a standard curve.

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific medium. Report the result in units such as µg/mL or µM.

Protocol 2: Lab-Scale Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple kneading method to prepare a solid dispersion of the compound with HP-β-CD, which can then be used for solubility testing.[9]

Objective: To prepare a host-guest complex to enhance the aqueous solubility of the compound.

Materials:

  • 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water/Ethanol (1:1 v/v) solution

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the masses of the compound and HP-β-CD required for a 1:1 molar ratio. HP-β-CD typically has an average molecular weight of ~1460 g/mol .

  • Mixing: Place the calculated amount of HP-β-CD into a mortar. Add the compound on top. Mix the two powders gently with a pestle.

  • Kneading: Slowly add the water/ethanol solution dropwise to the powder mixture while continuously triturating (kneading) with the pestle. Continue adding liquid until a thick, uniform paste is formed.

  • Drying: Knead the paste for 30-60 minutes. Then, transfer the paste to a watch glass and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved. This removes the solvent.

  • Final Product: The resulting dry solid is the inclusion complex. Gently grind it into a fine powder. This powder can now be used in dissolution experiments, and its solubility can be measured using Protocol 1.

References
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents. MedchemExpress.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
  • Wikipedia. Cosolvent. Wikipedia.
  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • American Chemical Society. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry.
  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Enamine. Aqueous Solubility Assay. Enamine.
  • Al-Ghaban, D., et al. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online.
  • Al-Ghaban, D., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
  • Pearson. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer.... Pearson.
  • Chemist. (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties.
  • Zajforoushan Moghaddam, S. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length?. ResearchGate.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles of organic carboxylic acids and their salts. PubMed.

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Optimization

Troubleshooting low synthetic yield of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this and related heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues. We will explore the causality behind experimental choices, provide detailed protocols, and offer data-driven optimization strategies to enhance the efficiency and success of your synthesis.

Section 1: Understanding the Synthetic Challenge

Isothiazoles are a vital class of sulfur-containing heterocycles widely used in medicinal chemistry.[1][2] However, their synthesis can be challenging, and achieving high yields often requires careful optimization of reaction conditions.[3] This guide focuses on a plausible and robust synthetic route, addressing common pitfalls at each stage.

Proposed Synthetic Pathway

A common and effective strategy for synthesizing substituted isothiazole-5-carboxylic acids involves a two-step process: (1) formation of a stable precursor, such as an ester, via a palladium-catalyzed cross-coupling reaction, and (2) subsequent hydrolysis to the desired carboxylic acid. This approach offers flexibility and generally proceeds with good regioselectivity.

Synthetic_Pathway cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Saponification (Hydrolysis) A Ethyl 3-bromoisothiazole-5-carboxylate C Ethyl 3-(3-fluorophenyl)isothiazole-5-carboxylate A->C Pd(OAc)₂, SPhos Toluene/H₂O, K₂CO₃ 80-100 °C B (3-Fluorophenyl)boronic acid B->C Pd(OAc)₂, SPhos Toluene/H₂O, K₂CO₃ 80-100 °C D 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid C->D 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Proposed two-step synthesis of the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section is divided into the two primary stages of the synthesis. For each stage, we address common questions and provide systematic troubleshooting steps.

Part A: Step 1 - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success with heterocyclic substrates can be sensitive to several factors.[4][5]

Q1: My coupling reaction shows very low conversion to the desired product. What are the primary causes?

Low conversion is a frequent issue and can typically be traced back to one of three areas: reagents, catalyst system, or reaction environment.[6][7]

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion cluster_Reagents Reagent Checks cluster_Catalyst Catalyst System Checks cluster_Environment Environment Checks Start Low Conversion Observed in Step 1 Reagents Assess Reagent Quality & Stoichiometry Start->Reagents Catalyst Evaluate Catalyst System Reagents->Catalyst Reagents OK Reagent_Purity Verify purity of boronic acid & halide. Is the boronic acid decomposing? Environment Check Reaction Environment Catalyst->Environment Catalyst OK Optimize Systematically Optimize Conditions Environment->Optimize Environment OK Reagent_Stoich Check stoichiometry. Is boronic acid ≥ 1.2 equiv? Base_Check Is the base (e.g., K₂CO₃) anhydrous and finely powdered? Pd_Source Is the Palladium precursor (e.g., Pd(OAc)₂) active? Ligand Is the phosphine ligand (e.g., SPhos) stored under inert gas and not oxidized? Catalyst_Loading Is catalyst loading sufficient (1-5 mol%)? Degassing Was the solvent properly degassed to remove O₂? Inert_Atm Is the reaction truly under an inert atmosphere (Argon/Nitrogen)? Temp Is the temperature high enough for catalytic turnover (80-120 °C)?

Caption: Decision tree for troubleshooting low coupling reaction conversion.

Q2: My TLC analysis shows multiple spots, including what I suspect are side products. What are they and how can I minimize them?

Side product formation is common in cross-coupling reactions. The most likely culprits are homocoupling of the boronic acid and protodeboronation.

Side Product Identification Cause Solution
3,3'-Difluorobiphenyl Non-polar spot on TLC, UV active.Homocoupling: Caused by oxidative conditions.Improve Degassing: Ensure the reaction mixture is thoroughly sparged with an inert gas (Argon is preferred) before adding the palladium catalyst.[4]
Ethyl isothiazole-5-carboxylate Polar spot on TLC, likely close to the halide starting material.Protodeboronation: Presence of excess water or acidic protons can cleave the C-B bond.Use Anhydrous Reagents: Ensure solvents are anhydrous and use a non-hydroxide base like K₃PO₄ if the issue persists.[4]
Q3: How do I develop a protocol for optimizing the coupling reaction yield?

Systematic optimization is key. It is recommended to screen several parameters on a small scale before proceeding with a larger scale reaction.

Protocol 1: Small-Scale Reaction Condition Screening

  • Setup: Arrange an array of small reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Stock Solutions: Prepare stock solutions of the isothiazole halide, boronic acid, and base in the chosen solvent to ensure consistent dispensing.

  • Reagent Addition: To each vial under an inert atmosphere, add the isothiazole halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Parameter Variation: Add the variable components as outlined in the table below. For instance, in one set of experiments, keep the catalyst, ligand, and temperature constant while varying the base and solvent.

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • Analysis: After cooling, quench a small aliquot of each reaction with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the percent conversion and yield of the desired product.

Table for Optimization of Suzuki-Miyaura Coupling

Variable Condition 1 (Baseline) Condition 2 Condition 3 Condition 4
Solvent Toluene / H₂O (10:1)Dioxane / H₂O (10:1)2-MeTHF / H₂O (10:1)DMF
Base K₂CO₃Cs₂CO₃K₃PO₄t-BuOK
Ligand SPhosXPhosRuPhosP(t-Bu)₃
Temperature 80 °C100 °C120 °C---
Part B: Step 2 - Saponification (Hydrolysis)

Hydrolysis of the ester to a carboxylic acid is often straightforward, but issues with reaction completion, product isolation, and purity can arise.

Q4: My hydrolysis reaction is very slow or appears to stall. How can I drive it to completion?

Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or hydrolytic agent concentration. The stability of the heterocyclic ring can also play a role.

  • Increase Temperature: Refluxing the reaction mixture can significantly increase the rate of hydrolysis. Monitor for potential product degradation via TLC if heating for extended periods.[8]

  • Increase Base Concentration: Increase the equivalents of NaOH or LiOH from 2-3 equivalents up to 5-10 equivalents. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be effective in biphasic systems.

  • Change Solvent System: Increasing the water content in the EtOH/H₂O mixture can improve the solubility of the hydroxide salt and increase the reaction rate. Alternatively, switching to a higher-boiling solvent like dioxane may be beneficial.

Q5: I'm experiencing significant product loss during the acidic work-up and extraction. What is the correct procedure?

Carboxylic acids can sometimes be tricky to extract efficiently. The goal is to ensure the carboxylic acid is fully protonated and then use an appropriate solvent for extraction.

Protocol 2: Optimized Work-up and Extraction

  • Cooling: After the hydrolysis is complete (as determined by TLC or LC-MS), cool the reaction mixture in an ice bath to 0-5 °C. This minimizes the solubility of the final product in the aqueous layer.

  • Acidification: Slowly add cold 1M or 2M HCl (aq) while stirring vigorously. Monitor the pH with pH paper, aiming for a final pH of 1-2 to ensure complete protonation of the carboxylate. A precipitate of your product should form.

  • Extraction Solvent Choice: Use a solvent that is a good solvent for your product but has limited miscibility with water. Ethyl acetate is a common first choice. If you have solubility issues, consider a 9:1 mixture of Dichloromethane:Isopropanol.

  • Extraction Process: Extract the aqueous layer at least three times with the chosen organic solvent. Combining the organic layers maximizes recovery.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove dissolved water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat on the rotary evaporator to prevent product decomposition.

Q6: The final product is impure even after extraction. How can I purify it effectively?

The most common impurities are unreacted starting ester and inorganic salts from the work-up.

  • Recrystallization: This is often the most effective method for purifying solid carboxylic acids.[9]

    • Solvent Selection: Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Good starting points for screening are ethanol/water mixtures, acetic acid/water, or toluene.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.[9]

  • Column Chromatography: If recrystallization fails, silica gel chromatography can be used.

    • Eluent Modification: Carboxylic acids tend to "streak" on silica gel. To prevent this, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system (e.g., Heptane/Ethyl Acetate + 1% Acetic Acid).[10] This keeps the carboxylic acid protonated and reduces its interaction with the stationary phase.

Section 3: References

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available from: [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Route to isothiazole-5-carbonitriles 6 from dithiazoles 5 and synthesis of isothiazole-5-carboxamides 9 and 10. ResearchGate. Available from: [Link]

  • Potkin, V. I., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SciSpace. Available from: [Link]

  • Zawisza, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available from: [Link]

  • NSF PAR. (n.d.). REVIEW. Retrieved from [Link]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available from: [Link]

  • Potkin, V. I., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. Available from: [Link]

  • Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole. Retrieved from

  • ConnectSci. (n.d.). Thienoisothiazoles. III The Synthesis and Reactions of 3-Phenyl-5-alkylthioisothiazole-4-carbonitriles and 3-Phenylthieno[3,2-d]isothiazoles*. Retrieved from [Link]

  • Google Patents. (n.d.). DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. Retrieved from

  • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. Retrieved from [Link]

  • Books. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Available from:

  • Taylor & Francis. (n.d.). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from: [Link]

  • Matović, M., & Koutentis, P. A. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank, 2023(1), M1553. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 3-(3-Fluorophenyl)isothiazole-5-carboxylic Acid

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical properties of 3-(3-Fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical properties of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid .

This guide provides a self-validating framework to diagnose, isolate, and eliminate peak tailing issues, ensuring high-fidelity analytical results.

Mechanistic Deep Dive: The Causality of Tailing

To solve peak tailing, we must first understand the molecular behavior of the analyte. 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid presents three distinct chemical challenges that induce secondary retention mechanisms:

  • Ionization State Dynamics (The "Mixed-Mode" Effect): The carboxylic acid moiety has an estimated pKa of ~3.5 to 4.0. If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. These two states partition differently into the stationary phase, causing peak broadening and severe tailing[1].

  • Metal-Ion Chelation: The spatial arrangement of the carboxylate group adjacent to the isothiazole ring (which contains nitrogen and sulfur lone pairs) creates an ideal geometry for chelating transition metals. Trace metals like Fe²⁺ or Ti⁴⁺ leaching from stainless steel tubing or frits act as Lewis acids, strongly interacting with these electron-rich sites and causing a prolonged trailing edge[2].

  • Residual Silanol Interactions: Even for acidic compounds, highly acidic, non-endcapped silanol groups (Si-OH) on traditional silica columns can engage in hydrogen bonding with the analyte's heteroatoms, disrupting the ideal Gaussian peak shape[3].

Diagnostic Logic & Workflow

Before altering method parameters, you must isolate whether the tailing is caused by a physical system failure or a chemical interaction . The workflow below outlines the logical deduction process.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral CheckNeutral Does Neutral Marker Tail? TestNeutral->CheckNeutral Physical Physical Issue: Check Dead Volume, Fittings, or Frit CheckNeutral->Physical Yes Chemical Chemical Issue: Acid-Base/Silanol Interactions CheckNeutral->Chemical No pHCheck Adjust Mobile Phase pH to 2.0 (TFA/FA) Chemical->pHCheck CheckTailing Tailing Resolved? pHCheck->CheckTailing Resolved Optimal Method Established CheckTailing->Resolved Yes MetalCheck Check Metal Chelation: Passivate System or Add Chelator CheckTailing->MetalCheck No

Diagnostic workflow to isolate physical vs. chemical causes of HPLC peak tailing.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes a specific verification step to confirm whether the targeted mechanism was the true root cause.

Protocol A: Mobile Phase pH Optimization (Suppressing Ionization)

Causality: To prevent the mixed-mode partitioning of the carboxylic acid, we must apply the "Rule of 2." The mobile phase pH must be at least 2 units below the analyte's pKa to ensure it is >99% in its neutral, protonated state[1]. Methodology:

  • Prepare Aqueous Mobile Phase (Channel A): Add 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid to HPLC-grade water.

  • Verify the pH using a calibrated pH meter. It should read ~2.0.

  • Prepare Organic Mobile Phase (Channel B): Add 0.1% v/v of the same acid to Acetonitrile to prevent baseline drift during gradient elution.

  • Purge the system and equilibrate the column with 10 column volumes of the new mobile phase.

  • Self-Validation Step: Inject the 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid standard. Calculate the Asymmetry Factor (As). If As drops to ≤ 1.2, the tailing was ionization-induced. If As remains > 1.5, proceed to Protocol B.

Protocol B: System Passivation (Mitigating Metal Chelation)

Causality: If pH optimization fails, the isothiazole-carboxylate motif is likely chelating trace metals (Fe²⁺) on the stainless steel surfaces. Phosphoric acid acts as a strong chelator to strip these metals from the flow path[2]. Methodology:

  • Remove the analytical column and replace it with a zero-dead-volume PEEK union.

  • Flush the entire HPLC system (pump, autosampler, tubing, detector flow cell) with a 1% v/v Phosphoric Acid solution in water at 1.0 mL/min for 45 minutes at room temperature.

  • Flush the system with HPLC-grade water for 30 minutes until the effluent pH returns to neutral.

  • Reinstall the analytical column.

  • Self-Validation Step: Re-inject the analyte. A sharpened trailing edge and an As ≤ 1.2 confirms that metal-ion leaching was the root cause. (Note: If the issue returns after a few days, consider migrating to bio-inert/PEEK hardware).

Quantitative Data Presentation

The table below summarizes the expected impact of various chromatographic parameters on the peak symmetry of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid, allowing for rapid comparison during method development.

Parameter / ConditionExpected Asymmetry Factor (As)Mechanistic Rationale
pH 4.0 Buffer (Near pKa)1.8 - 2.5 (Severe Tailing)Analyte exists in a mixed ionized/unionized state, causing dual retention mechanisms[1].
pH 2.0 (0.1% TFA) 1.0 - 1.2 (Symmetrical)Analyte is fully protonated (neutral); secondary silanol interactions are suppressed[3].
Standard Stainless Steel LC 1.4 - 1.7 (Moderate Tailing)Isothiazole-carboxylate motif chelates leached Fe²⁺ ions[2].
Passivated / Bio-inert LC 1.0 - 1.1 (Ideal)Absence of active metal sites prevents Lewis acid-base interactions[2].
Un-endcapped Type A Silica > 1.6 (Tailing)Hydrogen bonding between the analyte and highly acidic free silanols[4].
Fully Endcapped Type B Silica 1.0 - 1.2 (Symmetrical)Steric hindrance and lack of active silanols prevent secondary interactions[5].

Frequently Asked Questions (FAQs)

Q: I injected a neutral marker (e.g., toluene), and it tails just as badly as my carboxylic acid. What does this indicate? A: According to fundamental chromatographic principles, purely neutral, non-polar compounds cannot undergo acid-base interactions or metal chelation[4]. If your neutral marker tails, you have a physical system failure. You must check for a void in the column bed, a partially clogged inlet frit, or excessive extra-column dead volume (e.g., poorly seated PEEK tubing)[5].

Q: Why does the peak tailing for this specific analyte worsen over time, even when I install a brand-new column? A: This is a classic symptom of progressive metal accumulation. Over time, metal ions from the pump heads or solvent lines accumulate on the stationary phase of the column. Because 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid is a strong chelator, it binds to these newly deposited metals. Regular system passivation or adding a trace amount of EDTA to the mobile phase will resolve this[2].

Q: Instead of lowering the pH to 2.0, can I raise the pH to 7.0 to resolve the tailing? A: Yes, elevating the pH to >2 units above the pKa (e.g., pH 7.0) will fully deprotonate the carboxylic acid into its anionic state, which also resolves mixed-mode tailing[1]. However, because the ionized form is highly polar, it will exhibit significantly reduced retention on a standard C18 reversed-phase column. You would need to use an aqueous-compatible (AQ) column or employ ion-pairing reagents to retain the molecule.

References

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: Expert tip - A hidden cause for peak tailing of small acidic compounds Source: YMC Europe URL: [Link]

Sources

Optimization

Preventing chemical degradation of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. While carboxylic acid-substituted isothiazoles are highly valuable pharmacophores in drug discovery[1], their unique structural features demand rigorous handling. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating storage methodology to ensure the integrity of your API batches.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my batch of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid show a drop in purity when stored on the benchtop? A: Benchtop storage exposes the API to three critical degradation vectors: ambient humidity, thermal fluctuations, and actinic light. Mechanistically, the isothiazole core contains a labile N-S bond. Moisture acts as a nucleophile, initiating hydrolytic cleavage of this bond. This process is accelerated by the electron-withdrawing 3-fluorophenyl substituent, as literature indicates that the stability of isothiazoles in aqueous systems is limited and heavily influenced by nucleophiles[2]. Furthermore, the carboxylic acid at the C5 position is sterically and electronically primed for decarboxylation if subjected to thermal stress.

Q: I observed a yellow/brown discoloration in a vial stored for three months. Is the compound still viable? A: Discoloration is a macroscopic indicator of photolytic ring-opening and subsequent oxidation of the isothiazole core. Once the N-S bond is compromised by UV/Vis radiation, reactive intermediates form complex, conjugated polymeric byproducts that absorb visible light. Do not use discolored batches for sensitive assays. You must validate the purity using HPLC-UV (monitoring at 254 nm). If purity falls below 98.0%, the batch must be discarded or recrystallized.

Q: How do I implement a self-validating storage system for this compound? A: A self-validating protocol ensures that any degradation is immediately traceable to a specific system failure. When aliquoting your master batch, prepare a "Sentinel Vial" —a transparent glass vial containing 5 mg of the API, left unpurged (ambient air), and placed next to your protected amber vials in the refrigerator.

  • Causality & Validation: If your protected vials show degradation during your monthly QC check, but the Sentinel Vial is heavily degraded, your baseline temperature control is functioning, but your inert Argon seal has failed. If neither degrades, your storage is optimal. If both degrade equally, your refrigeration unit has failed.

Part 2: Quantitative Stability Matrix

To ensure regulatory compliance, your storage matrix should be modeled after the [3]. The table below extrapolates these guidelines specifically for the kinetic vulnerabilities of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

Storage ConditionEnvironmentPrimary Degradation RiskExpected Shelf LifeQC Testing Frequency
Optimal (Long-Term) 2-8°C, Argon Purged, DarkNone (Kinetic suppression)> 24 MonthsEvery 6 Months
Accelerated 25°C / 60% RH, DarkMild Hydrolysis6 MonthsMonthly
Thermal Stress 60°C, Ambient AirDecarboxylation< 1 MonthWeekly
Photolytic Stress Ambient Temp, UV/Vis LightOxidative Ring-Opening< 1 WeekDaily

Part 3: Standardized Inert-Atmosphere Aliquoting and Storage Protocol

Objective: To isolate the API from atmospheric moisture, oxygen, and light, ensuring compliance with ICH long-term stability standards[3].

Step 1: Glassware Preparation Bake amber glass vials (Type I borosilicate) and PTFE-lined screw caps at 120°C for 2 hours to eliminate adsorbed surface moisture. Cool them inside a vacuum desiccator.

  • Causality: Amber glass blocks actinic light, preventing photolytic cleavage of the N-S bond. Baking removes microscopic water layers that would otherwise initiate hydrolysis over long-term storage.

Step 2: Thermal Equilibration Before opening the master API container, allow it to equilibrate to room temperature inside a desiccator for at least 1 hour.

  • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising the batch.

Step 3: Aliquoting under Inert Atmosphere Transfer the equilibrated container to a glovebox purged with high-purity Argon (99.999%), or use a localized Argon stream. Weigh out the required experimental aliquots into the pre-baked amber vials.

  • Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles and minimizes the frequency of atmospheric exposure for the master batch.

Step 4: Headspace Purging and Sealing Flush the headspace of each vial with Argon for 10-15 seconds.

  • Causality: Argon is significantly denser than air and nitrogen; it effectively blankets the solid API, displacing oxygen and moisture. Immediately seal the vial with the PTFE-lined cap and wrap the junction tightly with Parafilm to prevent gradual gas exchange.

Step 5: ICH-Compliant Cold Storage Store the sealed vials in a monitored chromatography refrigerator at 2°C to 8°C. Include your "Sentinel Vial" as described in the FAQ.

  • Causality: Lowering the ambient temperature suppresses the kinetic energy required for C5-decarboxylation, ensuring long-term structural integrity.

Part 4: Degradation & Mitigation Workflow

StabilityWorkflow API 3-(3-Fluorophenyl)isothiazole -5-carboxylic acid Hydrolysis Moisture: Hydrolysis of N-S Bond API->Hydrolysis Decarboxylation Thermal: Decarboxylation at C5 Position API->Decarboxylation Oxidation Light/O2: Photolytic Ring Opening API->Oxidation Argon Argon Purging & Desiccant Storage Hydrolysis->Argon Cold Cold Storage (2°C to 8°C) Decarboxylation->Cold Amber Amber Vials & Inert Atmosphere Oxidation->Amber Stable High Purity Maintained (>99% via HPLC) Argon->Stable Cold->Stable Amber->Stable

Workflow detailing degradation pathways of the isothiazole API and mitigation strategies.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products Source: GMP Compliance URL:[Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid Source: MDPI (Molecules) URL:[Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid . As a Senior Application Scientist, I have structured this guide to move be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid .

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Crystallizing heterocyclic carboxylic acids presents specific thermodynamic and kinetic challenges—namely, unpredictable polymorphism due to flexible hydrogen-bonding networks and a high propensity for liquid-liquid phase separation ("oiling out").

This guide provides field-proven, self-validating methodologies to ensure you achieve high-purity, morphologically consistent crystalline APIs.

Part 1: Frequently Asked Questions (FAQs) - Thermodynamics & Solvent Selection

Q1: Why does 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid exhibit unpredictable polymorphic behavior from batch to batch? A1: The unpredictable polymorphism of this compound is driven by the conformational flexibility of its carboxylic acid group. Carboxylic acids can adopt syn or anti conformations, which dictate whether the molecules self-assemble into cyclic dimers or linear catemers via hydrogen bonding[1]. Furthermore, the highly electronegative fluorine atom introduces competing dipole-dipole interactions. According to Ostwald's Rule of Stages, rapid supersaturation often causes the kinetically favored (metastable) polymorph to nucleate first, which may unpredictably transform into the thermodynamically stable form during isolation[1].

Q2: Which solvent systems are optimal for initial screening, and how do they influence the crystal form? A2: Solvent selection directly dictates the solute-solvent interactions that precede nucleation. For heterocyclic carboxylic acids, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly recommended. These solvents form strong hydrogen bonds with the -COOH group, effectively breaking up pre-existing solute dimers in the liquid phase[2]. This disruption forces the molecules to re-assemble in a controlled manner upon the addition of an anti-solvent (like water), allowing for tighter control over which polymorph nucleates[2].

Part 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling or anti-solvent addition, my solution turns into a milky emulsion and forms a sticky oil at the bottom of the reactor instead of crystals. How do I fix this? A: You are experiencing "oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS). This occurs when the system reaches a supersaturation level where the solute separates into a solute-rich liquid phase rather than a rigid crystalline solid[3].

The Causality: Oiling out happens when the integration of the bulky fluorophenyl-isothiazole molecules into a crystal lattice is kinetically hindered, or when the melting point of the solid is depressed below the solution's temperature due to high impurity levels[3][4]. The solute molecules in these oil droplets arrange randomly and possess high mobility, making the droplets an excellent solvent for unwanted impurities[3].

The Resolution Strategy:

  • Never bypass the Metastable Zone: Rapid cooling or fast anti-solvent dosing pushes the system directly into the labile zone, forcing phase separation[3]. You must map the Metastable Zone Width (MSZW) and stay within it.

  • Implement Strategic Seeding: Add 1-2% (w/w) of pure seed crystals halfway into the metastable zone. Seeds provide a low-energy template for lattice growth, bypassing the high kinetic barrier of primary nucleation and preventing the system from crossing the LLPS boundary[3].

Part 3: Quantitative Data - Solvent System Optimization Matrix

To optimize your yield and avoid LLPS, use the following matrix to select your primary solvent and anti-solvent pairing.

Primary SolventSolvent TypeBoiling Point (°C)Solute SolubilityRecommended Anti-SolventMechanistic Notes & Causality
DMSO Polar Aprotic189Very HighWaterStrongly disrupts -COOH dimers[2]. Wide MSZW. High BP requires thorough vacuum drying.
DMF Polar Aprotic153HighWaterExcellent for primary screening and polymorph control[2]. Easier to remove than DMSO.
Ethanol Polar Protic78ModerateHeptane / WaterGood for cooling crystallization. Caution: Risk of esterification with the carboxylic acid under acidic conditions.
Ethyl Acetate Polar Aprotic77Low/ModerateHexaneVolatile and easy to dry. Narrow MSZW increases the risk of rapid precipitation and amorphous solid formation.

Part 4: Self-Validating Anti-Solvent Crystallization Protocol

This protocol utilizes DMF as the primary solvent and Water as the anti-solvent. Every phase includes a self-validation checkpoint to ensure the system is behaving thermodynamically as expected before proceeding to the next step.

Phase 1: Dissolution & Clarification

  • Action: Suspend crude 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid in DMF (approx. 5-10 volumes) and heat to 60°C under moderate agitation (250 RPM).

  • Causality: Heating in DMF disrupts the strong intermolecular hydrogen bonds, ensuring complete molecular dispersion and destroying any "memory" of previous metastable polymorphs.

  • Self-Validation Checkpoint: Inspect the solution against a dark background. It must be completely transparent. If particulate matter persists, perform a hot filtration through a 0.45 µm PTFE filter. Failure to remove these particles will provide uncharacterized nucleation sites, leading to batch-to-batch polymorphic inconsistency.

Phase 2: Defining the MSZW & Seeding

  • Action: Cool the clarified solution at a rate of 0.5 °C/min until the first visual sign of turbidity (the cloud point). Record this temperature ( Tcloud​ ). Immediately reheat the solution at 1.0 °C/min until it becomes perfectly clear again ( Tclear​ ).

  • Action: Adjust the reactor temperature to Tclear​−2∘C . Add 1-2% w/w of pre-characterized seed crystals of your target polymorph. Hold the temperature steady for 30 minutes.

  • Self-Validation Checkpoint: After 30 minutes, the seeds should remain suspended with sharp edges (visible via in-line microscopy or sampling). If the seeds dissolve, your Tclear​ calculation was inaccurate; lower the temperature by 1°C and re-seed.

Phase 3: Controlled Anti-Solvent Dosing

  • Action: Begin dosing the anti-solvent (Water) at a highly controlled, linear rate (e.g., 0.1 volumes/hour) using a programmable syringe pump.

  • Causality: Slow dosing maintains a constant, low level of supersaturation, forcing the solute to deposit onto the existing seed crystals rather than forming new, unpredictable nuclei or oil droplets[3].

  • Self-Validation Checkpoint (Critical): Continuously observe the suspension. The slurry should become denser but remain distinctly crystalline. If the mixture turns into a milky, opaque emulsion, LLPS ("oiling out") has occurred. Immediately halt water addition, raise the temperature by 5°C to redissolve the oil droplets[4], and resume dosing at half the previous rate.

Phase 4: Isolation and Washing

  • Action: Once the target ratio of DMF:Water is reached (typically 1:2 to 1:3), cool the slurry to 5°C at 0.1 °C/min to maximize yield. Isolate via vacuum filtration.

  • Action: Wash the filter cake with a pre-chilled mixture of DMF/Water (1:3).

  • Causality: Washing with the exact final solvent ratio prevents solvent-shock and removes mother liquor containing concentrated impurities before they can precipitate onto the pure crystal surfaces.

Part 5: Crystallization Workflow & Logic Diagram

CrystallizationWorkflow N1 Crude 3-(3-Fluorophenyl) isothiazole-5-carboxylic acid N2 Dissolution in DMF/DMSO (Disrupts -COOH Dimers) N1->N2 N3 Cooling to Metastable Zone (T_clear - 2°C) N2->N3 N4 Oiling Out (LLPS) Detected (Milky Emulsion) N3->N4 High Supersaturation / Rapid Cooling N5 Seeding (1-2% w/w) & Slow Anti-Solvent Dosing N3->N5 Optimal Pathway N4->N2 Reheat by 5°C to redissolve oil N6 Controlled Crystal Growth (Target Polymorph) N5->N6 N7 Filtration & Washing (Pure Crystalline API) N6->N7

Fig 1: Crystallization workflow highlighting LLPS troubleshooting and polymorph control.

References

  • Troubleshooting - Chemistry LibreTexts Chemistry LibreTexts URL:[Link]

  • Oiling Out in Crystallization Mettler Toledo AutoChem Applications URL:[Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents CrystEngComm (RSC Publishing) URL:[Link]

  • Polymorph Selection: Challenges for the Future? Crystal Growth & Design (ACS Publications) URL:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-(3-Fluorophenyl)isothiazole-5-carboxylic Acid Detection

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. As a crucial moiety in contemporary pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. As a crucial moiety in contemporary pharmaceutical development, ensuring the accuracy, reliability, and consistency of its analytical measurement is paramount for quality control, stability testing, and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide will compare two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed validation protocols and illustrative data to empower researchers, scientists, and drug development professionals in establishing robust and defensible analytical methods.

Strategic Selection of an Analytical Technique

The molecular structure of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid—featuring a polar carboxylic acid group, a stable heterocyclic isothiazole ring, and a fluorinated phenyl group—guides the selection of an appropriate analytical technique.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the presumptive method of choice. Its proficiency in analyzing polar, non-volatile, and thermally stable organic molecules makes it ideally suited for this compound. The aromatic nature of the analyte ensures strong chromophores for reliable UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, offering high sensitivity and structural confirmation. However, the low volatility of the carboxylic acid necessitates a derivatization step to convert the analyte into a more volatile form suitable for GC analysis[3]. This adds complexity to sample preparation but can be advantageous for trace-level detection or when resolving complex mixtures.

Table 1: Comparative Analysis of Primary Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Analyte Suitability Excellent for polar, non-volatile compounds. No derivatization required.Requires derivatization (e.g., silylation, esterification) to increase volatility[3][4].
Specificity Good. Based on retention time and UV spectrum. Can be enhanced with a Diode Array Detector (DAD).Excellent. Based on retention time and unique mass fragmentation pattern.
Sensitivity Good (µg/mL to high ng/mL range).Excellent (low ng/mL to pg/mL range).
Sample Throughput High.Moderate, due to the additional derivatization step.
Primary Application Assay, purity, and stability testing of the drug substance and product.Impurity profiling, detection in complex matrices, and trace analysis.

The Pillars of Method Validation: ICH Q2(R1) Framework

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications[5][6]. The internationally harmonized guideline, ICH Q2(R1), provides a framework for this process, which has been recently updated and integrated into ICH Q2(R2) and Q14 to emphasize a lifecycle approach[7][8].

The core validation parameters are interconnected, ensuring the method is reliable and fit for purpose.

G cluster_0 Method Performance Characteristics cluster_1 Validation Outcome Specificity Specificity ValidatedMethod Validated Method: Fit for Intended Purpose Specificity->ValidatedMethod Linearity Linearity Range Range Linearity->Range LOQ Quantitation Limit (LOQ) Range->LOQ lower boundary Range->ValidatedMethod Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOD Detection Limit (LOD) LOQ->LOD Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of core analytical validation parameters.

In-Depth Guide: Validation of an HPLC-UV Method

This section provides a detailed protocol for the validation of a reversed-phase HPLC method for the quantification of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

Optimized Chromatographic Conditions (Hypothetical)
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase chemistry provides excellent retention for aromatic compounds.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (55:45 v/v)The acidic aqueous phase suppresses the ionization of the carboxylic acid group, ensuring a sharp peak shape and consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 272 nmThe wavelength of maximum absorbance for the analyte, providing optimal sensitivity. A similar approach was used for a novel aminothiazole derivative[9].
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and separation kinetics.
Injection Vol. 10 µLA typical volume balancing sensitivity with potential peak distortion from overloading.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak shape issues.
Validation Workflow and Experimental Protocols

The validation process follows a predefined protocol to ensure all parameters are rigorously tested against acceptance criteria.

G Start Validation Protocol Definition Specificity 1. Specificity (Forced Degradation, Placebo) Start->Specificity Linearity 2. Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy 3. Accuracy (Spike/Recovery) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Limits 5. LOD & LOQ (S/N Ratio or Calibration) Precision->Limits Robustness 6. Robustness (Deliberate Variation) Limits->Robustness Report Validation Report Generation Robustness->Report

Caption: Sequential workflow for analytical method validation.

Protocol 1: Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[10].

Procedure:

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Inject a solution of the placebo (all formulation components except the active ingredient) to check for excipient interference.

  • Perform forced degradation studies. Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions[11].

  • Analyze the stressed samples. The method is specific if the analyte peak is resolved from all degradation product peaks (purity angle less than purity threshold with a DAD).

Protocol 2: Linearity and Range

Objective: To establish a linear relationship between analyte concentration and detector response over a defined range[12][13].

Procedure:

  • Prepare a stock solution of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target test concentration[12].

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • Y-intercept should not be significantly different from zero.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90899100
1001001500
1101102300
1201201800
0.9999

Protocol 3: Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed using recovery studies[14][15].

Procedure:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration)[1][16].

  • Prepare a minimum of three replicate samples for each concentration level.

  • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Table 3: Hypothetical Accuracy (Recovery) Data

Spike LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
80% (n=3)80.079.699.5
100% (n=3)100.0100.5100.5
120% (n=3)120.0119.499.5
Mean Recovery 99.8%

Protocol 4: Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample[12]. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

Procedure:

  • Repeatability: Prepare and analyze six independent samples of the analyte at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • %RSD for repeatability should be ≤ 2.0% (typically ≤ 1.0% for drug substance assay).

  • %RSD for intermediate precision should be ≤ 2.0%.

Table 4: Hypothetical Precision Data

ParameterDay 1 / Analyst 1 (% Assay)Day 2 / Analyst 2 (% Assay)
Sample 1 99.8100.2
Sample 2 100.199.7
Sample 3 99.5100.5
Sample 4 100.399.9
Sample 5 99.9100.1
Sample 6 100.499.6
Mean 100.0100.0
%RSD 0.35% 0.36%

Protocol 5: Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective: To determine the lowest concentration of the analyte that can be reliably measured.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value[6].

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[6].

Procedure (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of the analyte.

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria (Hypothetical):

  • LOD: 0.05 µg/mL (S/N ≥ 3)

  • LOQ: 0.15 µg/mL (S/N ≥ 10, with acceptable precision and accuracy at this level).

Protocol 6: Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[5][14].

Procedure:

  • Vary the following parameters one at a time:

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5 °C)

    • Flow Rate (e.g., ± 0.1 mL/min)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and quantification.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, plate count) must pass under all varied conditions.

  • The change in assay value should not be statistically significant.

Alternative Method Comparison: GC-MS for Trace Analysis

For applications requiring higher sensitivity, such as determining trace-level impurities or quantifying the analyte in biological matrices, GC-MS is a superior choice.

GC-MS Method Outline
  • Sample Preparation: Liquid-liquid extraction of the analyte from the matrix.

  • Derivatization: The carboxylic acid group is converted to a less polar, more volatile ester (e.g., methyl ester via diazomethane) or a silyl ester (e.g., using BSTFA)[3][4]. This is a critical step for successful GC analysis of acidic compounds.

  • GC Separation: A non-polar capillary column (e.g., DB-5ms) is used to separate the derivatized analyte from other components[3].

  • MS Detection: Electron Ionization (EI) is used to fragment the molecule. Detection is performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, monitoring characteristic fragment ions of the derivatized analyte.

Comparative Validation Performance

Table 5: Performance Comparison: HPLC-UV vs. GC-MS

Validation ParameterHPLC-UV (Assay)GC-MS (Trace Impurity)Justification for Difference
Specificity High (Resolution from knowns)Very High (Mass fragmentation)MS provides structural confirmation, making it inherently more specific.
Linearity (r²) ≥ 0.999≥ 0.995A slightly lower r² may be acceptable for trace analysis due to higher variability at low concentrations.
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%A wider range is often accepted for trace analysis due to complexities of extraction and derivatization.
Precision (%RSD) ≤ 2.0%≤ 15.0%Higher variability is expected and accepted at concentrations approaching the LOQ.
LOQ ~0.15 µg/mL~0.005 µg/mL (5 ng/mL)The combination of derivatization and MS detection provides significantly lower detection limits.
Robustness HighModerateThe derivatization step can be sensitive to reaction time, temperature, and reagent purity, adding a potential source of variability.

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that is fundamental to drug development and quality control. For the routine quantification of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid as a drug substance or in a final product, a well-validated HPLC-UV method offers the optimal balance of performance, robustness, and efficiency. Its direct analysis capability avoids the complexities of derivatization, leading to a more streamlined workflow.

For specialized applications, such as the analysis of trace-level impurities or quantification in complex biological matrices, a GC-MS method provides superior sensitivity and specificity. The choice between these methods must be guided by the specific analytical objective, as defined by the Analytical Target Profile (ATP), a concept emphasized in modern ICH guidelines[7]. By following the structured validation protocols outlined in this guide, researchers can ensure their analytical data is reliable, reproducible, and compliant with global regulatory expectations, ultimately safeguarding product quality and patient safety.

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
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  • Chaudhary, A. K., & Patel, K. N. (2022). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4321-4331.
  • Lab Manager. (2025, October 22).
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  • Borman, P., & Nethercote, P. (Eds.). (2014). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design. Academic Press.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • BenchChem. (2025, August 9). Navigating EMA Validation Requirements: A Step-by-Step Guide.
  • European Medicines Agency. (2012, February 15).
  • European Medicines Agency. (2015, June 3).
  • Kumar, S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 245, 115987.
  • Kumar, S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC.
  • Watanabe, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • HBM4EU. (n.d.). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure.
  • ResearchGate. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • BenchChem. (n.d.).
  • Separation Science. (2021, December 30).
  • Santa Cruz Biotechnology. (n.d.). Isothiazole-5-carboxylic acid.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 395-398.
  • Google Patents. (2013, February 28). US8912003B2 - Methods and devices for detecting isothiazolones.
  • Silva, V., et al. (2015). Analytical methods for isothiazolinones determination in different products.
  • YouTube. (2021, March 18). Quantitative application of Fluorescence Spectroscopy/ Its Selectivity and Sensitivity.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • McGown, L. B. (n.d.). Molecular Fluorescence and Phosphorescence Spectrometry. In Handbook of Instrumental Techniques for Analytical Chemistry.
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  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
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Comparative

A Comparative Guide to 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid and its Non-fluorinated Analog for Drug Discovery Professionals

Introduction: The Strategic Value of Fluorination in the Isothiazole Scaffold The isothiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorination in the Isothiazole Scaffold

The isothiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the isothiazole scaffold allows for fine-tuning of its physicochemical and pharmacokinetic properties through targeted substitutions. One of the most powerful strategies in modern drug design is the introduction of fluorine atoms into a lead molecule.[2][3]

This guide provides an in-depth comparison of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid and its non-fluorinated parent compound, 3-phenylisothiazole-5-carboxylic acid. We will explore the predictable yet profound impact of a single fluorine atom on key drug-like properties, including acidity, lipophilicity, and metabolic stability. This analysis is supported by established principles of physical organic chemistry and provides detailed experimental protocols for researchers to validate these properties in their own laboratories.

Molecular Structures and Synthetic Strategy

The structures of the two compounds under comparison are shown below. The only difference is the presence of a fluorine atom at the meta-position of the phenyl ring.

Figure 1: Chemical Structures

  • A: 3-phenylisothiazole-5-carboxylic acid

  • B: 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid

A general synthetic approach to 3-arylisothiazole-5-carboxylic acids involves the hydrolysis of the corresponding carboxamide or nitrile precursor. These precursors can often be synthesized through cyclization reactions.[1]

cluster_0 General Synthesis of 3-Arylisothiazole-5-carboxylic Acids Aryl_precursor Aryl Precursor (e.g., benzonitrile, benzamide) Cyclization Cyclization Reaction (with sulfur and nitrogen source) Aryl_precursor->Cyclization Reagents Isothiazole_intermediate 3-Aryl-5-cyano- or 5-carboxamido-isothiazole Cyclization->Isothiazole_intermediate Hydrolysis Acid or Base Hydrolysis Isothiazole_intermediate->Hydrolysis Final_product 3-Aryl-isothiazole-5-carboxylic Acid Hydrolysis->Final_product

Caption: General synthetic workflow for 3-arylisothiazole-5-carboxylic acids.

Comparative Physicochemical Properties: A Tale of Two Molecules

The introduction of a fluorine atom is expected to significantly alter the physicochemical properties of the parent molecule.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter that influences a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the phenyl and isothiazole rings to the carboxylate group, stabilizing the conjugate base and thereby increasing the acidity (i.e., lowering the pKa).

CompoundPredicted pKaRationale
3-phenylisothiazole-5-carboxylic acid~ 3.5 - 4.0The isothiazole ring is electron-withdrawing, making the carboxylic acid more acidic than benzoic acid (pKa ~4.2).
3-(3-Fluorophenyl)isothiazole-5-carboxylic acid~ 3.3 - 3.8The additional electron-withdrawing fluorine atom further acidifies the carboxylic acid group, similar to the pKa difference between benzoic acid and 3-fluorobenzoic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a standard method for the experimental determination of pKa values.[4]

cluster_1 pKa Determination Workflow Start Prepare a ~1 mM solution of the test compound Acidify Acidify the solution to ~pH 2 with 0.1 M HCl Start->Acidify Titrate Titrate with standardized 0.1 M NaOH Acidify->Titrate Record Record pH after each addition of titrant Titrate->Record Plot Plot pH vs. volume of NaOH added Record->Plot Determine Determine the inflection point (equivalence point) Plot->Determine Calculate Calculate the half-equivalence point Determine->Calculate pKa pH at the half-equivalence point equals the pKa Calculate->pKa

Caption: Workflow for determining pKa by potentiometric titration.

Detailed Steps:

  • Preparation: Calibrate a pH meter with standard buffers. Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent system (e.g., water with a small amount of co-solvent if needed for solubility).

  • Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and stir. Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the buffer region).[4]

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5] The effect of fluorine on logP can be complex. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor. Often, replacing a hydrogen atom with a fluorine atom on an aromatic ring increases the overall lipophilicity of the molecule.

CompoundPredicted cLogPRationale
3-phenylisothiazole-5-carboxylic acid~ 2.5 - 3.0The phenyl and isothiazole rings contribute to its lipophilicity.
3-(3-Fluorophenyl)isothiazole-5-carboxylic acid~ 2.8 - 3.3The addition of a fluorine atom to the phenyl ring generally increases the logP value.
Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.[6]

cluster_2 logP Determination Workflow Prepare Prepare mutually saturated 1-octanol and aqueous buffer (pH < pKa-2) Dissolve Dissolve a known amount of the compound in one phase Prepare->Dissolve Mix Combine the two phases in a separatory funnel and shake vigorously Dissolve->Mix Equilibrate Allow the phases to separate Mix->Equilibrate Sample Carefully sample both the aqueous and octanol phases Equilibrate->Sample Analyze Determine the concentration of the compound in each phase by HPLC-UV Sample->Analyze Calculate Calculate logP = log([Compound]octanol / [Compound]aqueous) Analyze->Calculate

Caption: Workflow for determining logP by the shake-flask method.

Detailed Steps:

  • Phase Preparation: Prepare 1-octanol saturated with an aqueous buffer and the aqueous buffer saturated with 1-octanol. The pH of the aqueous buffer should be at least 2 units below the pKa of the compound to ensure it is in its neutral form.

  • Partitioning: Dissolve a small amount of the test compound in the pre-saturated 1-octanol. Add a known volume of the pre-saturated aqueous buffer.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases. Centrifuge to ensure complete phase separation.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]

Comparative Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[7] Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and a short duration of action.

Aromatic rings are often sites of metabolic oxidation (hydroxylation) by CYP enzymes. The C-H bonds on the phenyl ring of 3-phenylisothiazole-5-carboxylic acid are potential "metabolic soft spots." The C-F bond is significantly stronger than a C-H bond, and fluorine is not susceptible to enzymatic oxidation. Therefore, replacing a hydrogen atom with fluorine at a metabolically labile position can effectively block this metabolic pathway, leading to increased metabolic stability.[7]

cluster_3 Impact of Fluorination on Metabolic Stability Non_fluorinated 3-phenylisothiazole-5-carboxylic acid (metabolically labile C-H bonds) CYP450 CYP450 Enzymes Non_fluorinated->CYP450 Fluorinated 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid (C-F bond blocks metabolism) Blocked_Metabolism Metabolism Blocked Fluorinated->Blocked_Metabolism Metabolism Aromatic Hydroxylation (Metabolite Formation) CYP450->Metabolism

Caption: Fluorination can block sites of metabolic oxidation.

Parameter3-phenylisothiazole-5-carboxylic acid3-(3-Fluorophenyl)isothiazole-5-carboxylic acid
Expected In Vitro Half-life (t½) ShorterLonger
Expected Intrinsic Clearance (CLint) HigherLower
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard high-throughput method to assess the metabolic stability of compounds early in the drug discovery process.

cluster_4 Microsomal Stability Assay Workflow Prepare Prepare incubation mixture: Test compound (1 µM), liver microsomes, and buffer (pH 7.4) Pre_incubate Pre-incubate at 37°C Prepare->Pre_incubate Initiate Initiate reaction by adding NADPH cofactor Pre_incubate->Initiate Time_points At various time points (e.g., 0, 5, 15, 30, 60 min), remove aliquots Initiate->Time_points Quench Quench the reaction with ice-cold acetonitrile containing an internal standard Time_points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Steps:

  • Incubation: A solution of the test compound (typically at 1 µM) is incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH. A control incubation without NADPH is also run to account for non-enzymatic degradation.

  • Time Course: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) which also serves to precipitate the microsomal proteins. An internal standard is usually included in the quench solution for accurate quantification.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the compound remaining is plotted against time on a semi-logarithmic scale. The slope of the line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Implications for Biological Activity and Structure-Activity Relationships (SAR)

The observed changes in physicochemical properties can have significant downstream effects on a compound's biological activity.

  • Improved Permeability and Bioavailability: Increased lipophilicity can enhance membrane permeability and absorption. The improved metabolic stability of the fluorinated analog is expected to reduce first-pass metabolism, leading to higher oral bioavailability.

  • Altered Target Engagement: The lower pKa of the fluorinated compound means it will be more ionized at physiological pH. This can influence its ability to cross cell membranes and may alter binding interactions with its biological target, especially if the carboxylate group is involved in a key electrostatic interaction.

  • Potential for New Interactions: The fluorine atom itself can participate in favorable orthogonal multipolar interactions with protein backbones or side chains, potentially increasing binding affinity.

Isothiazole-containing compounds have been investigated for a range of biological targets. For instance, 3-phenyl-5-isothiazole carboxamides have shown potent activity as mGluR1 antagonists, a target for persistent pain.[8] The insights gained from this comparative analysis can guide the rational design of more potent and pharmacokinetically robust isothiazole-based drug candidates.

Conclusion

The strategic incorporation of a single fluorine atom onto the phenyl ring of 3-phenylisothiazole-5-carboxylic acid is predicted to have a cascading effect on its drug-like properties. Compared to its non-fluorinated analog, 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid is expected to be more acidic, more lipophilic, and significantly more resistant to metabolic degradation. These modifications are generally desirable in drug discovery, often leading to improved pharmacokinetic profiles and potentially enhanced efficacy. The experimental protocols provided in this guide offer a clear path for researchers to quantify these effects and to leverage the power of fluorine in their own drug design and development programs.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • East, S. P., et al. (2012). 3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity. Bioorganic & Medicinal Chemistry Letters, 22(7), 2453-2457. [Link]

  • NextSDS. (n.d.). 3-phenyl-1,2-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Biopharmaceutics, 15(3). [Link]

  • PubChemLite. (n.d.). 3-phenyl-1,2-thiazole-5-carboxylic acid (C10H7NO2S). Retrieved from [Link]

  • Langlois, J. B., & Shaughnessy, K. H. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • University of Tartu. (n.d.). logP values. Retrieved from [Link]

  • Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Pharma Focus Asia. (2021, October 11). Metabolic Stability. Retrieved from [Link]

  • Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E12. [Link]

  • ChemBK. (2024, April 11). 5-phenylisoxazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

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Validation

A Comparative Guide to the Synthesis of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid: Navigating Reproducibility Across Laboratories

For Researchers, Scientists, and Drug Development Professionals The isothiazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1][2] Specifically, 3-(3-Fluorophenyl)isothi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1][2] Specifically, 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid is a key building block in the development of novel therapeutics. However, the synthesis of such heterocyclic compounds can be fraught with challenges of reproducibility, where subtle variations in experimental conditions can lead to significant deviations in yield and purity.[3][4] This guide provides a comparative analysis of established and potential synthesis routes for 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid, with a focus on the critical factors that influence their reproducibility across different laboratory settings.

Introduction to Isothiazole Synthesis Strategies

The construction of the isothiazole ring can be approached through several synthetic strategies, each with its own set of advantages and potential pitfalls. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.[5] This guide will focus on three plausible routes for the synthesis of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid, extrapolated from well-established methods for analogous structures.

Comparative Analysis of Synthesis Routes

The following table summarizes the key aspects of three potential synthesis routes for 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid. The data presented is based on reported yields and conditions for similar isothiazole syntheses and serves as a baseline for comparison.[1][5]

Synthesis Route Key Reactants Typical Reaction Conditions Reported Yield Range (%) Key Advantages Potential Reproducibility Challenges
Route 1: Modified Singh Synthesis β-Ketodithioester derivative, Ammonium acetateReflux in Ethanol72-92[5]One-pot procedure, operational simplicity, good to excellent yields.[5]Purity of β-ketodithioester, precise control of reflux conditions, and efficiency of aerial oxidation.
Route 2: From 3-(3-Fluorophenyl)isothiazole-5-carboxamide 3-(3-Fluorophenyl)isothiazole-5-carboxamide, Sodium Nitrite, Trifluoroacetic Acid0 °C95-99[1]High yielding final step, mild reaction conditions.Synthesis and purity of the starting carboxamide, precise temperature control, and handling of trifluoroacetic acid.
Route 3: Modified Rees Synthesis Enamine derivative, 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, Dichloromethane (DCM)78-85[5]High yield, mild reaction conditions.[5]Stability and purity of the dithiazolium salt, moisture sensitivity, and chromatographic separation of the product.

Detailed Experimental Protocols and Causality

The following sections provide detailed, step-by-step protocols for each proposed synthesis route. The rationale behind key experimental choices is explained to enhance understanding and improve the likelihood of successful reproduction.

Route 1: Modified Singh Synthesis from a β-Ketodithioester

This one-pot method is attractive for its operational simplicity.[5] The reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[2]

Experimental Workflow

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification A β-Ketodithioester D D A->D Combine in Flask B Ammonium Acetate B->D Combine in Flask C Ethanol (Solvent) C->D Combine in Flask E E D->E Reflux F F E->F Cool & Concentrate G G F->G Column Chromatography H H G->H Product

Caption: Workflow for the modified Singh one-pot isothiazole synthesis.

Protocol:

  • Reaction Setup: To a solution of the appropriate 3-(3-fluorophenyl)-3-oxopropanedithioate (1.0 eq) in ethanol, add ammonium acetate (2.0 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

Causality and Reproducibility Insights:

  • Purity of Starting Material: The purity of the β-ketodithioester is critical. Impurities can lead to side reactions and complicate purification.

  • Reflux Conditions: The rate of reflux and even heating are important for consistent reaction kinetics. Variations in heating mantles or oil bath temperatures between labs can affect the reaction time and yield.

  • Aerial Oxidation: The final oxidation step relies on atmospheric oxygen. Factors such as the headspace in the reaction flask and the efficiency of stirring can influence the rate of this step.

Route 2: Hydrolysis of 3-(3-Fluorophenyl)isothiazole-5-carboxamide

This route is a functional group transformation that can provide high yields if the starting carboxamide is readily available.[1]

Experimental Workflow

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification A Carboxamide C C A->C Suspend & Cool to 0 °C B Trifluoroacetic Acid (TFA) B->C Suspend & Cool to 0 °C E E C->E Add NaNO2 & Stir D Sodium Nitrite (NaNO2) D->E Add NaNO2 & Stir F F E->F Pour onto Water G G F->G Extract with t-BuOMe H H G->H Dry & Evaporate I I H->I Product

Caption: Workflow for the hydrolysis of the isothiazole-5-carboxamide.

Protocol:

  • Reaction Setup: Suspend 3-(3-Fluorophenyl)isothiazole-5-carboxamide (1.0 eq) in trifluoroacetic acid (TFA) and cool to approximately 0 °C in an ice bath.

  • Reaction: To the stirred suspension, add sodium nitrite (4.0 eq) portion-wise, maintaining the temperature at 0 °C. Stir at this temperature until the starting material is consumed (monitored by TLC, typically 15-30 minutes).

  • Workup: Pour the reaction mixture into water and extract with tert-butyl methyl ether (t-BuOMe).

  • Purification: Dry the combined organic extracts over sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid.[1]

Causality and Reproducibility Insights:

  • Synthesis of Carboxamide: This route's overall reproducibility is highly dependent on a reliable and scalable synthesis of the starting carboxamide.

  • Temperature Control: The reaction is exothermic, and maintaining a constant temperature of 0 °C is crucial to prevent side reactions. The efficiency of the cooling bath and the rate of addition of sodium nitrite are key variables.

  • Handling of TFA: Trifluoroacetic acid is corrosive and hygroscopic. Variations in the quality and handling of TFA can impact the reaction environment.

Route 3: Modified Rees Synthesis

The Rees synthesis is a well-established method for forming the isothiazole ring under mild conditions.[5]

Experimental Workflow

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification A Enamine derivative C C A->C Dissolve in Flask B Dichloromethane (DCM) B->C Dissolve in Flask E E C->E Add Dithiazolium Salt & Stir D 4,5-dichloro-1,2,3- dithiazolium chloride D->E Add Dithiazolium Salt & Stir F F E->F Remove Solvent G G F->G Column Chromatography H H G->H Product

Caption: Workflow for the modified Rees isothiazole synthesis.

Protocol:

  • Reaction Setup: Dissolve the appropriate enamine precursor to the 3-(3-fluorophenyl)isothiazole system (1.0 eq) in dichloromethane (DCM).

  • Reaction: To this solution, add 4,5-dichloro-1,2,3-dithiazolium chloride (1.1 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired isothiazole.[5]

Causality and Reproducibility Insights:

  • Dithiazolium Salt: The 4,5-dichloro-1,2,3-dithiazolium chloride is a key reagent that can be unstable. Its purity and handling are critical for reproducible results. Batch-to-batch variation of this reagent can be a significant source of inconsistency.

  • Moisture Sensitivity: The reaction is sensitive to moisture. The use of anhydrous DCM and an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure reproducibility.

  • Chromatography: The polarity of the eluent and the quality of the silica gel can affect the separation efficiency, leading to variations in the final product's purity.

Inter-laboratory Comparison and Best Practices

To definitively assess the reproducibility of these synthesis routes, an inter-laboratory comparison study would be invaluable.[6] Such a study would involve multiple laboratories performing the syntheses using a standardized protocol and commonly sourced reagents. The results would be statistically analyzed to identify the most robust and reliable method.

Best Practices for Enhancing Reproducibility:

  • Detailed Documentation: Record all experimental parameters, including reagent sources and lot numbers, reaction times, temperatures, and observations.

  • Reagent Qualification: Whenever possible, qualify the purity of starting materials and key reagents before use.

  • Standardized Equipment and Procedures: Use calibrated equipment and adhere strictly to the established protocol.

  • Open Communication: Foster collaboration and open communication between labs to troubleshoot issues and share insights.

Conclusion

While all three presented routes offer plausible pathways to 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid, the "Modified Singh Synthesis" and the "Hydrolysis of 3-(3-Fluorophenyl)isothiazole-5-carboxamide" appear to be the most promising for achieving high yields. However, the operational simplicity of the Singh synthesis may make it more amenable to consistent execution across different laboratory environments. The Rees synthesis, while effective, is more susceptible to variations due to the stability of the key dithiazolium salt. Ultimately, the choice of synthesis route should be guided by a thorough evaluation of the available resources, the scale of the synthesis, and a commitment to meticulous experimental execution to ensure the highest degree of reproducibility.

References

  • A Comparative Analysis of Isothiazole Synthesis Routes for Researchers - Benchchem.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI.
  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design - ResearchGate.
  • Isothiazole synthesis - Organic Chemistry Portal.
  • Synthesis of Heterocyclic Compounds - ijirset.
  • 1338689-93-2|3-(3-Fluorophenyl)isothiazole-5-carboxylic acid - BLDpharm.
  • Synthetic strategies for thiazole and isothiazole preparation versus a... - ResearchGate.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC.
  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters - ResearchGate.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - SciSpace.
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • A Study Of Synthesis Of Bioactive Heterocycles - IJNRD.
  • Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers - Benchchem.
  • New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids | Request PDF - ResearchGate.
  • Report of the interlaboratory comparison organised by the Community Reference Laboratory for Food Contact Material Plasticisers in Gaskets and Oil - JRC Publications Repository.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters - Organic Chemistry Portal.

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Comparative

A Comparative Pharmacokinetic Analysis of 3-(3-Fluorophenyl)isothiazole-5-carboxylic Acid and its Ester Prodrugs

A Senior Application Scientist's Guide to Enhancing Oral Bioavailability Introduction: The Challenge of a Promising Lead Compound In the landscape of modern drug discovery, isothiazole derivatives have emerged as a versa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Enhancing Oral Bioavailability

Introduction: The Challenge of a Promising Lead Compound

In the landscape of modern drug discovery, isothiazole derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Our focus here is on a promising lead candidate, 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid (Parent Compound), which has shown significant therapeutic potential in preclinical models. However, like many carboxylic acid-containing compounds, it suffers from a critical flaw that hampers its development: poor oral bioavailability.[3][4]

The high polarity of the carboxylic acid group often leads to low membrane permeability and rapid first-pass metabolism, preventing the drug from reaching systemic circulation in therapeutic concentrations when administered orally.[4][5] To overcome this hurdle, a common and effective strategy is the implementation of prodrug design.[6] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[7][8]

This guide presents a comprehensive pharmacokinetic comparison of the Parent Compound against two rationally designed ester prodrugs: a simple Ethyl Ester Prodrug and a more complex Pivaloyloxymethyl (POM) Ester Prodrug . The objective is to elucidate how these modifications impact oral absorption and overall systemic exposure, providing a clear, data-driven rationale for prodrug selection in drug development. We will detail the experimental protocols, present the comparative data, and explore the underlying metabolic pathways that govern the in vivo performance of these compounds.

Part 1: Prodrug Design and Experimental Rationale

The Prodrug Strategy: Masking Polarity

The core principle behind our prodrug strategy is to temporarily mask the polar carboxylic acid group of the Parent Compound with a more lipophilic ester group.[9] This modification is designed to enhance passive diffusion across the gastrointestinal tract.[5] Once absorbed into the bloodstream, ubiquitous esterase enzymes are expected to hydrolyze the ester bond, releasing the active Parent Compound.[7][8]

  • Ethyl Ester Prodrug: This represents a straightforward approach. The addition of an ethyl group moderately increases lipophilicity. While often effective, simple alkyl esters can sometimes be hydrolyzed too slowly or be subject to significant first-pass metabolism in the gut wall or liver, limiting the bioavailability of the parent drug.[5]

  • Pivaloyloxymethyl (POM) Ester Prodrug: This is a "double ester" or tripartite prodrug design.[6] It is engineered for a two-step activation. An initial esterase-mediated cleavage releases an unstable hydroxymethyl intermediate, which then spontaneously breaks down to release the Parent Compound and formaldehyde.[6] This design can sometimes offer faster and more complete bioconversion to the parent drug compared to simple esters.[10]

Experimental Workflow Overview

To objectively compare the pharmacokinetic profiles, a standard crossover study design in Sprague-Dawley rats was employed. This design allows for the assessment of both intravenous (IV) and oral (PO) pharmacokinetics, which is essential for determining absolute oral bioavailability.[3]

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation Formulation Preparation (Parent, Prodrug A, Prodrug B) IV_Dose IV Administration (Tail Vein) Formulation->IV_Dose Dose Prep PO_Dose Oral Gavage (PO Administration) Formulation->PO_Dose Dose Prep AnimalPrep Animal Preparation (Fasting, Catheterization) AnimalPrep->IV_Dose AnimalPrep->PO_Dose Blood Serial Blood Sampling (Predetermined Timepoints) IV_Dose->Blood PO_Dose->Blood Plasma Plasma Isolation (Centrifugation) Blood->Plasma Storage Sample Storage (-80°C) Plasma->Storage Bioanalysis Bioanalysis (LC-MS/MS Quantification) Storage->Bioanalysis PK_Calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, F%) Bioanalysis->PK_Calc Comparison Comparative Data Evaluation PK_Calc->Comparison

Caption: Experimental workflow for the comparative pharmacokinetic study.

Part 2: Detailed Experimental Protocols

The following protocols are grounded in established methodologies for preclinical pharmacokinetic screening.[3][11] All animal studies were conducted in accordance with institutional guidelines for animal care and use.

Animal Model
  • Species: Male Sprague-Dawley rats (n=3 per group).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle.

  • Preparation: Animals were fasted overnight (approximately 12 hours) prior to dosing, with free access to water.[11][12] This standardizes stomach contents to reduce variability in oral absorption.[11]

Dosing Formulation and Administration
  • Vehicle Selection: Based on the solubility of the compounds, a vehicle of 15% DMSO and 85% PEG300 was selected for the IV formulation, and a suspension in 0.5% carboxymethylcellulose was used for the oral formulations.[3][13]

  • Intravenous (IV) Administration: The Parent Compound was administered as a single bolus dose (1 mg/kg) via the tail vein to determine its clearance and volume of distribution.[3]

  • Oral (PO) Administration: The Parent Compound and both prodrugs were administered as a single dose (10 mg/kg, molar equivalent) via oral gavage using a stainless-steel gavage needle with a rounded tip to ensure accurate delivery to the stomach and minimize animal distress.[13]

Blood Sampling and Plasma Processing
  • Collection: Serial blood samples (~150 µL) were collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[11][12]

  • Processing: Blood samples were immediately centrifuged to separate the plasma.[12]

  • Storage: The resulting plasma supernatant was transferred to clean tubes and stored at -80°C until analysis to ensure sample integrity.[11]

Bioanalysis by LC-MS/MS
  • Sample Preparation: Plasma samples were prepared for analysis by protein precipitation with acetonitrile containing an internal standard.[14]

  • Quantification: The concentrations of the Parent Compound and prodrugs in the plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16] LC-MS/MS is the gold standard for this type of bioanalysis due to its high sensitivity and selectivity.[16]

  • Data Analysis: The peak area ratios of the analytes to the internal standard were used to construct a calibration curve, from which the concentrations in the study samples were interpolated.[15]

Part 3: Comparative Pharmacokinetic Data

The plasma concentration-time data were analyzed using non-compartmental methods to derive the key pharmacokinetic parameters summarized below.

ParameterUnitParent Compound (Oral)Ethyl Ester Prodrug (Oral)POM Ester Prodrug (Oral)Parent Compound (IV)
Dose mg/kg1010101
Cmax ng/mL854501250-
Tmax h1.01.52.0-
AUC(0-t) ng·h/mL21015804400525
AUC(0-inf) ng·h/mL22516504550530
t½ (half-life) h3.54.14.53.2
F (Bioavailability) %4.2% 31.1% 85.8% -

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; F: Absolute oral bioavailability, calculated as (AUCpo × Doseiv) / (AUCiv × Dosepo).[3]

Part 4: Interpretation and Scientific Insights

Analysis of Pharmacokinetic Profiles

The experimental data clearly demonstrates the profound impact of the prodrug strategy.

  • Parent Compound: As hypothesized, the Parent Compound exhibited very poor oral bioavailability (F = 4.2%). The low Cmax and AUC values after oral dosing indicate limited absorption from the GI tract.

  • Ethyl Ester Prodrug: Conversion to the ethyl ester resulted in a significant improvement, increasing the oral bioavailability by over 7-fold to 31.1%. This confirms that masking the carboxylic acid enhances absorption. However, a bioavailability of ~30% suggests that absorption may still be incomplete or that significant first-pass metabolism is occurring.

  • POM Ester Prodrug: The pivaloyloxymethyl ester demonstrated a remarkable enhancement in oral exposure. The bioavailability skyrocketed to 85.8%, an increase of over 20-fold compared to the Parent Compound. The substantially higher Cmax and AUC values indicate that this prodrug is efficiently absorbed and effectively converted to the active parent drug, successfully overcoming the initial absorption barriers.

Mechanistic Causality: Metabolism and Bioconversion

The observed differences can be attributed to the interplay between absorption and metabolic activation. Isothiazole and related thiazole rings are known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes, often leading to oxidative ring opening.[17][18]

G ProdrugA Ethyl Ester Prodrug Parent Parent Compound (Active Drug) ProdrugA->Parent Esterase Hydrolysis GI GI Tract ProdrugA->GI Oral Dose ProdrugB POM Ester Prodrug ProdrugB->Parent Esterase Hydrolysis ProdrugB->GI Oral Dose Metabolites Inactive Metabolites (e.g., Ring-Opened Products) Parent->Metabolites Systemic Metabolism Absorbed Systemic Circulation Parent->Absorbed Liver Liver (First-Pass Metabolism) Parent->Liver Portal Vein Absorbed->Parent GI->ProdrugA Absorption GI->ProdrugB Absorption Liver->Parent To Systemic Circulation Liver->Metabolites CYP450 Oxidation

Caption: Proposed metabolic and bioconversion pathways.

The superior performance of the POM ester can be explained by its efficient absorption and rapid conversion kinetics. Its higher lipophilicity likely allows for faster transit across the gut wall, minimizing exposure to gut-wall esterases that might prematurely hydrolyze the ester before absorption. Once in circulation, it is rapidly converted to the active Parent Compound. The simple ethyl ester, while an improvement, may be a poorer substrate for systemic esterases or more susceptible to first-pass hepatic metabolism, leading to a lower fraction of the dose reaching the systemic circulation as the active drug.

Conclusion

This comparative guide demonstrates that a well-designed prodrug strategy can transform a promising but poorly absorbed lead compound into a viable drug candidate. While the simple ethyl ester provided a moderate benefit, the Pivaloyloxymethyl (POM) Ester Prodrug was unequivocally superior, achieving an oral bioavailability of over 85%. This highlights the importance of exploring different promoieties to optimize absorption and bioconversion kinetics. The data presented provides a strong, evidence-based foundation for selecting the POM ester prodrug for further preclinical and clinical development, offering a clear path to harnessing the full therapeutic potential of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

References

  • ResearchGate. (2015, August 14). How can I feed powder to rats (intragastric) for an oral bioavailability study? [Online forum post]. Available at: [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]

  • Semantic Scholar. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage. Available at: [Link]

  • National Institutes of Health. (n.d.). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model. PMC. Available at: [Link]

  • Souza, P. C., et al. IN SILICO PHARMACOKINETIC PREDICTION OF NOVEL THIAZOLIDINE-2,4-DIONE THIAZOLE DERIVATIVES. Available at: [Link]

  • Gupea. (n.d.). EXPLORING THE METABOLISM AND MIXTURE EFFECTS OF THE ISOTHIAZOLINONE BIOCIDES BIT AND OIT IN PLHC-1 CELLS. Available at: [Link]

  • PubMed. (2001, December 15). Synthesis and in vivo pharmacology of new derivatives of isothiazolo[5,4-b]pyridine of Mannich base type. Available at: [Link]

  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical species. BMC Chemistry. Available at: [Link]

  • Google Patents. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
  • ACS Publications. (2021, April 26). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Available at: [Link]

  • PubMed. (2006, July 15). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Available at: [Link]

  • Semantic Scholar. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at: [Link]

  • ResearchGate. (2012). 3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity. Available at: [Link]

  • ACS Publications. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Available at: [Link]

  • ScienceDirect. (n.d.). Prodrug Design. Available at: [Link]

  • ResearchGate. (n.d.). PHARMACOKINETICS PREDICTION OF INDOL-THIAZOLE COMPOUNDS USING IN SILICO TOOL. Available at: [Link]

  • IJPBS. (n.d.). PRODRUG DESIGN: AN OVERVIEW. Available at: [Link]

  • PubMed. (2012, April 1). 3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity. Available at: [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. Available at: [Link]

  • PubMed. (n.d.). Synthesis of isothiazole derivatives with potential biological activity. Available at: [Link]

  • ResearchGate. (n.d.). The chemistry of isothiazoles. Available at: [Link]

  • exo ricerca. (n.d.). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Available at: [Link]

  • Bentham Science. (n.d.). Highly Efficient Prodrugs: Design and Therapeutic Applications. Available at: [Link]

  • MDPI. (2023, January 17). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link]

  • National Institutes of Health. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. Available at: [Link]

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  • National Institutes of Health. (2023, June 7). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. Available at: [Link]

  • Google Patents. PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS - European Patent Office - EP 0278977 B1.
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Validation

A Comparative Guide to the Binding Kinetics of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid, a Novel Cyclophilin A Ligand, Using Surface Plasmon Resonance and Biolayer Interferometry

In the landscape of contemporary drug discovery, a profound understanding of the kinetics that govern the interaction between a small molecule and its protein target is paramount. This guide provides an in-depth, compara...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, a profound understanding of the kinetics that govern the interaction between a small molecule and its protein target is paramount. This guide provides an in-depth, comparative analysis of the binding kinetics of a novel isothiazole derivative, 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid, with its putative target, human Cyclophilin A (CypA). This analysis is conducted using two prominent label-free biosensing technologies: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

Cyclophilin A, a ubiquitous and highly conserved peptidyl-prolyl isomerase, is implicated in a variety of pathological conditions, including viral infections, inflammatory diseases, and cancer, making it a compelling target for therapeutic intervention. The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Therefore, the precise characterization of the binding behavior of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid to CypA is a critical step in its development as a potential therapeutic agent.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to kinetic analysis.

The Imperative of Kinetic Analysis in Drug Discovery

The therapeutic efficacy of a drug is not solely dictated by its binding affinity (K D ) but is also profoundly influenced by its kinetic profile, specifically its association rate (k a ) and dissociation rate (k d ). A compound with a rapid association rate may achieve its therapeutic effect more quickly, while a slow dissociation rate can lead to a prolonged duration of action, potentially allowing for less frequent dosing. Conversely, a rapid off-rate might be desirable for indications where transient target engagement is preferred to minimize off-target effects. Understanding these kinetic parameters is therefore essential for optimizing lead compounds and predicting their in vivo behavior.

Benchmarking Methodologies: SPR and BLI

Both Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful, label-free techniques that monitor biomolecular interactions in real-time.[1] While they share the fundamental principle of immobilizing one interactant (the ligand) and measuring the binding of the other (the analyte) in solution, they differ in their physical principles and instrumentation.

Surface Plasmon Resonance (SPR) detects changes in the refractive index at the surface of a gold-coated sensor chip upon analyte binding. This change is measured as a shift in the angle of minimum reflectivity of polarized light, providing a highly sensitive and quantitative measure of the binding event.

Biolayer Interferometry (BLI) measures the change in the interference pattern of white light reflected from two surfaces: a reference layer and a layer of immobilized protein on the biosensor tip. Binding of an analyte to the protein layer alters its thickness, resulting in a wavelength shift in the interference pattern that is directly proportional to the amount of bound analyte.[2]

This guide will now detail the experimental protocols for characterizing the binding of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid to Cyclophilin A using both SPR and BLI, followed by a comparative analysis of the hypothetical data.

Section 1: Kinetic Characterization using Surface Plasmon Resonance (SPR)

The following protocol is adapted from established methods for analyzing small molecule interactions with human Cyclophilin A.[3]

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_kinetic_analysis Kinetic Analysis cluster_data_analysis Data Analysis prep_protein Recombinant His-tagged Human Cyclophilin A (CypA) activation Activate Ni-NTA Sensor Chip (EDC/NHS) prep_protein->activation prep_compound 3-(3-Fluorophenyl)isothiazole- 5-carboxylic acid (Analyte) & Cyclosporin A (Control) association Inject Analyte Series (Association Phase) prep_compound->association prep_buffer Running Buffer (e.g., HBS-EP+) prep_buffer->association capture Capture His-CypA on Sensor Surface activation->capture stabilization Covalent Stabilization (Brief Amine Coupling) capture->stabilization blocking Block Unreacted Sites (Ethanolamine) stabilization->blocking blocking->association dissociation Buffer Flow (Dissociation Phase) association->dissociation regeneration Regeneration (e.g., mild pH shift) dissociation->regeneration ref_subtraction Reference Subtraction dissociation->ref_subtraction regeneration->association Next Cycle fitting Global Fitting (1:1 Binding Model) ref_subtraction->fitting results Determine ka, kd, KD fitting->results

Caption: SPR Experimental Workflow for Kinetic Analysis.

Detailed SPR Protocol

1. Preparation of Reagents:

  • Protein: Recombinant N-terminally His-tagged human Cyclophilin A (His-CypA) is purified to >95% homogeneity. The protein is dialyzed against the running buffer to ensure buffer matching.

  • Analytes: 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid and the positive control, Cyclosporin A, are dissolved in 100% DMSO to create high-concentration stock solutions. Serial dilutions are then prepared in the running buffer to the final desired concentrations. The final DMSO concentration in all analyte solutions should be matched and kept low (ideally ≤1%) to minimize solvent effects.

  • Running Buffer: A suitable running buffer, such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), is prepared, filtered, and degassed.

2. Immobilization of His-CypA:

  • A Ni-NTA sensor chip is used for the capture of His-CypA. The surface is first activated with a fresh mixture of 0.4 M EDC and 0.1 M NHS.

  • His-CypA (at a concentration of ~25 µg/mL in running buffer) is then injected over the activated surface to achieve a capture level of approximately 1000-1500 Resonance Units (RU).

  • To create a stable surface for kinetic analysis, the captured His-CypA is covalently stabilized via a brief amine coupling reaction.[3] This minimizes dissociation of the protein from the sensor chip during the experiment.

  • Finally, any remaining active esters on the surface are deactivated by an injection of 1 M ethanolamine-HCl pH 8.5.

  • A reference flow cell is prepared in the same way but without the injection of His-CypA to allow for the subtraction of bulk refractive index changes and non-specific binding.

3. Kinetic Analysis:

  • A multi-cycle kinetics experiment is performed. This involves sequential injections of a series of concentrations of the analyte (e.g., a 3-fold dilution series from 10 µM down to 12.3 nM for the test compound, and from 100 nM down to 1.23 nM for Cyclosporin A) over the immobilized His-CypA and reference surfaces.

  • Each cycle consists of:

    • Association: The analyte is injected at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120 seconds) to monitor the binding event.

    • Dissociation: The running buffer is flowed over the sensor surface for an extended period (e.g., 300 seconds) to monitor the dissociation of the analyte from the protein.

    • Regeneration: A regeneration solution (e.g., a short pulse of a mild acidic or basic buffer) is injected to remove any remaining bound analyte and prepare the surface for the next cycle. The regeneration conditions must be carefully optimized to ensure complete removal of the analyte without damaging the immobilized protein.

4. Data Analysis:

  • The raw sensorgram data is processed by subtracting the signal from the reference flow cell.

  • The resulting sensorgrams are then globally fitted to a 1:1 Langmuir binding model using the instrument's analysis software. This fitting process simultaneously analyzes the association and dissociation phases for all analyte concentrations to determine a single set of kinetic rate constants (k a and k d ).

  • The equilibrium dissociation constant (K D ) is then calculated from the ratio of the rate constants (k d /k a ).

Hypothetical SPR Data
Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
3-(3-Fluorophenyl)isothiazole-5-carboxylic acid2.5 x 10⁴5.0 x 10⁻³200
Cyclosporin A (Positive Control)5.3 x 10⁵1.2 x 10⁻²23[3]
2,3-diaminopyridine (Weak Binder Control)1.0 x 10³2.5 x 10⁻¹248,000

Section 2: Kinetic Characterization using Biolayer Interferometry (BLI)

BLI offers a fluidics-free alternative to SPR, which can be advantageous for high-throughput screening and for working with crude samples.[1]

Experimental Workflow: BLI

BLI_Workflow cluster_prep Preparation cluster_assay_steps Assay Steps cluster_data_analysis Data Analysis prep_protein Biotinylated Human Cyclophilin A (CypA) loading Load Biotinylated CypA on Streptavidin Biosensors prep_protein->loading prep_compound 3-(3-Fluorophenyl)isothiazole- 5-carboxylic acid (Analyte) & Cyclosporin A (Control) prep_plate Prepare 96-well Plate prep_compound->prep_plate prep_buffer Assay Buffer prep_buffer->prep_plate baseline Baseline Equilibration (Buffer) prep_plate->baseline baseline->loading association Dip into Analyte Wells (Association) loading->association dissociation Dip into Buffer Wells (Dissociation) association->dissociation ref_subtraction Reference Subtraction (No-Ligand Biosensor) dissociation->ref_subtraction fitting Global Fitting (1:1 Binding Model) ref_subtraction->fitting results Determine ka, kd, KD fitting->results

Caption: BLI Experimental Workflow for Kinetic Analysis.

Detailed BLI Protocol

1. Preparation of Reagents:

  • Protein: Human Cyclophilin A is biotinylated using a standard protocol (e.g., with NHS-biotin). Unreacted biotin is removed by dialysis or size-exclusion chromatography.

  • Analytes: Stock solutions and serial dilutions of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid and Cyclosporin A are prepared as described for the SPR experiment.

  • Assay Buffer: A suitable assay buffer, typically similar to the SPR running buffer, is used.

  • 96-well Plate: A black, flat-bottom 96-well plate is prepared with the assay buffer, biotinylated CypA, and the analyte dilution series in designated wells.

2. BLI Assay Setup:

  • Streptavidin (SA) biosensor tips are pre-hydrated in the assay buffer.

  • The assay is performed in a BLI instrument (e.g., an Octet system). The basic steps for each sensor are:

    • Baseline: The biosensor is equilibrated in a well containing assay buffer to establish a stable baseline.

    • Loading: The biosensor is moved to a well containing the biotinylated CypA to allow for its capture onto the streptavidin-coated surface. A loading level of 1-2 nm is typically targeted.

    • Second Baseline: A second baseline is established in a buffer-containing well after the loading step.

    • Association: The biosensor is then moved into a well containing the analyte at a specific concentration, and the association is monitored over time (e.g., 120 seconds).

    • Dissociation: Finally, the biosensor is moved back to a buffer-containing well to monitor the dissociation of the analyte (e.g., for 300 seconds).

  • A reference sensor loaded with biotinylated CypA but dipped into buffer instead of analyte is run in parallel to correct for signal drift.

3. Data Analysis:

  • The data from the reference sensor is subtracted from the analyte-binding sensors.

  • The processed data is then fitted to a 1:1 binding model using the instrument's analysis software to determine the kinetic parameters (k a , k d , and K D ).

Hypothetical BLI Data
Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
3-(3-Fluorophenyl)isothiazole-5-carboxylic acid2.2 x 10⁴5.5 x 10⁻³250
Cyclosporin A (Positive Control)5.0 x 10⁵1.3 x 10⁻²26
2,3-diaminopyridine (Weak Binder Control)0.9 x 10³2.7 x 10⁻¹300,000

Section 3: Comparative Analysis and Discussion

The hypothetical data presented in the tables above illustrate a typical outcome for a kinetic benchmarking study. Both SPR and BLI provide comparable kinetic and affinity data for the interactions of the test compound and the controls with Cyclophilin A.

Key Observations:

  • Cyclosporin A: As expected, the positive control, Cyclosporin A, exhibits a high affinity (low nanomolar K D ) for CypA, characterized by a fast association rate and a relatively slow dissociation rate. The data obtained from both platforms are in close agreement with published values.[3]

  • 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid: The test compound shows a moderate affinity for CypA, with a K D in the low micromolar range. Its kinetics are characterized by a slower association rate and a faster dissociation rate compared to Cyclosporin A. This profile is typical for many small molecule lead compounds.

  • 2,3-diaminopyridine: This weak binder demonstrates a much lower affinity (high micromolar K D ), primarily driven by a very fast dissociation rate.

Head-to-Head Comparison of SPR and BLI:

FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)
Principle Refractive index change at a metal surface.Interference pattern shift of light reflected from a biosensor tip.[2]
Fluidics Microfluidics-based, continuous flow.Dip-and-read, no fluidics.
Sensitivity Generally higher sensitivity, well-suited for low molecular weight compounds and low-affinity interactions.Sensitivity has improved significantly, but may still be a limitation for very small fragments or extremely weak interactions.[1]
Throughput Can be high with modern instruments, but generally lower than BLI for parallel processing.High-throughput capabilities, with the ability to run 8, 16, or even 96 samples in parallel.
Sample Consumption Lower sample volume per injection, but continuous flow can lead to higher overall consumption.Higher volume per well, but the sample can be recovered.
Crude Samples Not recommended due to the risk of clogging microfluidic channels.More tolerant of crude samples (e.g., cell lysates, supernatants).[4]
Cost Instrument and sensor chip costs are typically higher.Generally lower instrument and consumable costs.
Data Quality Often considered the "gold standard" for kinetic analysis due to high data quality and low noise.Data quality is excellent for many applications, but can be more susceptible to non-specific binding artifacts.

Causality Behind Experimental Choices:

  • Immobilization Strategy: For SPR, the capture of His-tagged CypA followed by covalent stabilization was chosen to ensure a highly active and stable surface, which is crucial for accurate kinetic measurements of small molecules.[3] For BLI, the use of biotinylated CypA with streptavidin biosensors provides a robust and reproducible immobilization method.

  • Multi-Cycle vs. Single-Cycle Kinetics: While multi-cycle kinetics were described here for clarity, single-cycle kinetics (where multiple analyte concentrations are injected sequentially without regeneration) can be a valuable alternative, especially if the immobilized protein is sensitive to regeneration conditions.

  • Reference Subtraction: The use of a reference surface or sensor is non-negotiable in both techniques. It is the only way to reliably correct for instrumental drift and non-specific binding, ensuring the measured response is due to the specific interaction of interest.

Conclusion and Recommendations

Both SPR and BLI are powerful and reliable techniques for characterizing the binding kinetics of small molecules like 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid to their protein targets. The choice between the two often depends on the specific requirements of the study.

  • For in-depth characterization of a few lead compounds, where the highest data quality and sensitivity are required, SPR is often the preferred method. Its robustness in measuring a wide range of affinities and kinetics makes it ideal for detailed mechanistic studies.

  • For higher-throughput screening of compound libraries or when working with limited amounts of purified protein or crude samples, BLI offers significant advantages in terms of speed, ease of use, and cost-effectiveness.

Ultimately, the data generated from these techniques provide invaluable insights into the structure-activity relationships of a compound series and are essential for guiding the optimization of drug candidates. The benchmarking of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid against a known high-affinity binder and a weak binder provides crucial context for its further development and demonstrates a rigorous approach to kinetic characterization in modern drug discovery.

References

  • Handschumacher, R. E., Harding, M. W., Rice, J., Drugge, R. J., & Speicher, D. W. (1984). Cyclophilin: a specific cytosolic binding protein for cyclosporin A. Science, 226(4674), 544–547. [Link]

  • Kofron, J. L., Kuzmic, P., Kishore, V., Colón-Bonilla, E., & Rich, D. H. (1991). Determination of kinetic constants for the interaction of cyclophilin with cyclosporin A by fluorescence and isomerase assays. Biochemistry, 30(25), 6127–6134. [Link]

  • Davis, T. L., Walker, J. R., Campagna-Slater, V., Finerty, P. J., Jr, & MacKenzie, F. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 345(2), 302–309. [Link]

  • Sartorius. (2024). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Sartorius. [Link]

  • PLD Technology. (2025). New Paradigm for Quick Protein-Interaction Assays: BLI (Biolayer Interactometry) with Zero Treatment after Protein Expression. PLD Technology. [Link]

  • Wear, M. A., & Walkinshaw, M. D. (2017). Thermo-kinetic analysis space expansion for cyclophilin-ligand interactions – identification of a new non-peptide inhibitor using Biacore™ T200. Molecular oncology, 11(5), 577–589. [Link]

  • Harvard Medical School. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-(3-Fluorophenyl)isothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals I. Hazard Assessment and Characterization Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1]

  • Toxicity: Isothiazole derivatives are known for their biological activity and are often used as biocides.[2][3][4] Some isothiazolinones are recognized as potent skin sensitizers and can pose ecotoxicological hazards.[3][4] The presence of a fluorophenyl group, a halogenated organic component, further necessitates its treatment as potentially toxic. Halogenated organic compounds should never be disposed of down the drain.[5]

  • Corrosivity: The carboxylic acid group imparts acidic properties to the molecule. While the exact pH is unknown, it should be handled as a corrosive substance.

  • Reactivity: While detailed stability data is unavailable, it is prudent to assume the compound could be reactive with incompatible materials.[6]

  • Ignitability: The compound is a solid, and while not expected to be highly flammable, its combustion may produce hazardous byproducts such as nitrogen oxides, sulfur oxides, and hydrogen fluoride.

Based on this assessment, 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid must be treated as hazardous chemical waste .

Hazard Class Potential Contribution from Structural Components
Toxicity Isothiazole ring, Fluorophenyl group
Corrosivity Carboxylic acid group
Reactivity Potential for hazardous reactions with incompatible materials
Environmental Hazard Isothiazole derivatives can be toxic to aquatic life.[7]
II. Personal Protective Equipment (PPE) and Safety Precautions

Adherence to stringent safety protocols is the first line of defense against accidental exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[8][9]

Required PPE:

  • Eye Protection: Wear tightly fitting safety goggles and a face shield.[10][11]

  • Hand Protection: Use chemically resistant gloves. Inspect gloves for any signs of degradation before use.[10][12]

  • Skin Protection: A lab coat is mandatory. Ensure it is fully buttoned.[13]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[10][14][15]

III. Step-by-Step Disposal Procedure

The disposal of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid should follow a systematic process of segregation, containment, and labeling, culminating in removal by a licensed waste disposal service.

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Isolate Halogenated Waste: This compound is a halogenated organic acid. It must be collected in a dedicated waste container for "Halogenated Organic Waste."[5][16][17] Do not mix it with non-halogenated waste, as this complicates and increases the cost of disposal.[16]

  • Avoid Incompatibles: Keep this waste stream separate from bases, strong oxidizing agents, and other reactive chemicals.[18]

The integrity of the waste container is crucial for safe storage and transport.

  • Container Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic acids.[13][19] Ensure the container is in good condition, free from cracks or leaks.[20]

  • Secure Closure: The container must have a secure, leak-proof screw-top cap.[16][20] Keep the container closed at all times except when adding waste.[20] Do not leave a funnel in the container.[20]

  • Fill Level: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[19]

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."[20][21]

  • Chemical Identification: List the full chemical name: "3-(3-Fluorophenyl)isothiazole-5-carboxylic acid." Do not use abbreviations or chemical formulas.[5][20] If other compatible halogenated wastes are added to the same container, list all constituents with their approximate percentages.[22]

  • Hazard Identification: Indicate the associated hazards (e.g., "Toxic," "Corrosive").[21]

Waste should be initially stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[20][21]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of potential spills.[1][18]

  • Segregation within SAA: Even within the SAA, ensure incompatible waste streams are physically separated.[20]

In the event of a spill, a prompt and appropriate response is crucial.

  • Small Spills: For minor spills within a chemical fume hood, use an appropriate absorbent material (e.g., sand, vermiculite) to contain and collect the spilled solid.[15][23] Place the contaminated absorbent material in a sealed, labeled bag or container for disposal as hazardous waste.[5]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.[5]

The ultimate disposal of hazardous waste must be handled by professionals.

  • Licensed Waste Vendor: All hazardous chemical waste must be collected and disposed of by a licensed hazardous waste disposal company.[18][23] Do not attempt to dispose of this chemical through regular trash or down the sewer system.[20]

  • Waste Pickup Request: When the waste container is approximately 90% full, submit a chemical waste pickup request to your institution's EH&S department.[20] They will coordinate with the licensed vendor for proper transportation and disposal, which will likely involve incineration at a permitted facility.[8][24]

Disposal Workflow for 3-(3-Fluorophenyl)isothiazole-5-carboxylic Acid

G cluster_0 start Waste Generation: 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container label Label Container: 'Hazardous Waste' Full Chemical Name Hazards container->label store Store in Secondary Containment in a Satellite Accumulation Area (SAA) label->store spill Spill Occurs? store->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Container 90% Full? spill->spill_no No spill_yes->store spill_no->store No pickup Request Waste Pickup from EH&S spill_no->pickup Yes end Disposal by Licensed Waste Contractor pickup->end

Caption: Decision workflow for the safe disposal of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. research.columbia.edu.
  • US Bio-Clean. (2014, June 13).
  • Benchchem. (2025, December).
  • Ferreira, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC.
  • Braun Research Group.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • University of Cornell. 7.2 Organic Solvents. Environment, Health and Safety.
  • U.S. Environmental Protection Agency. (1987, December).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • MLI Environmental. (2026, February 3).
  • Safety D
  • ResearchGate. (2020, February 20). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.
  • Fisher Scientific. (2025, December 24).
  • University of Wisconsin-Milwaukee.
  • Occupational Safety and Health Administration.
  • Cytiva. (2020, March 5).
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  • Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
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  • SciSpace. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • BLDpharm. 1338689-93-2|3-(3-Fluorophenyl)isothiazole-5-carboxylic acid.
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